Technical Documentation Center

2-(4-Methoxybenzyloxy)-4-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methoxybenzyloxy)-4-methylquinoline
  • CAS: 937184-70-8

Core Science & Biosynthesis

Foundational

2-(4-Methoxybenzyloxy)-4-methylquinoline: A Comprehensive Technical Guide to Neutral PMB Protection

Introduction & Strategic Utility In complex organic synthesis and drug development, the protection of hydroxyl groups is a fundamental operation. The para-methoxybenzyl (PMB) ether is a workhorse protecting group due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In complex organic synthesis and drug development, the protection of hydroxyl groups is a fundamental operation. The para-methoxybenzyl (PMB) ether is a workhorse protecting group due to its robustness and facile oxidative cleavage. However, traditional PMB protection methods—such as Williamson ether synthesis (requiring strong bases like NaH) or the use of PMB-trichloroacetimidate (requiring Brønsted or Lewis acids)—frequently cause the degradation of base- or acid-sensitive functional groups[1][2].

To solve this, 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS No. 937184-70-8), widely known as Dudley Reagent II or PMBO-lepidine , was developed[3]. This reagent enables the transfer of a PMB group to alcohols under strictly neutral conditions, preserving delicate molecular architectures and significantly reducing synthetic step-counts[4].

Physicochemical Properties & Molecular Identity

Understanding the physical properties of PMBO-lepidine is critical for handling and reaction design. The compound is a bench-stable, crystalline solid that can be stored without significant degradation[5].

PropertyValue
Chemical Name 2-(4-Methoxybenzyloxy)-4-methylquinoline
Synonyms Dudley Reagent II, PMBO-lepidine, PMBO-L[6][7]
CAS Number 937184-70-8[3]
Molecular Formula C18H17NO2[8]
Molecular Weight 279.33 g/mol [8]
Melting Point 73–78 °C[5]
Appearance White to off-white crystalline powder[5]
SMILES COc1ccc(COc2cc(C)c3ccccc3n2)cc1

Mechanistic Principles: The "Mix-and-Heat" PMB Transfer

As an application scientist, it is crucial to understand why this reagent works. PMBO-lepidine is a latent protecting group transfer agent. It is completely unreactive toward alcohols in its native state[2]. The reaction is driven by a highly orchestrated activation sequence:

  • N-Alkylation (Activation): The addition of methyl triflate (MeOTf) selectively alkylates the quinoline nitrogen. This transforms the stable ether into a highly reactive, electron-deficient N-methylquinolinium salt[1][4].

  • SN1-Type PMB Transfer: The activated salt readily releases the PMB cation (or reacts via a tight ion pair) which is intercepted by the alcohol substrate[2][9].

  • Thermodynamic Driving Force: The leaving group is 1,4-dimethyl-2-quinolone. The formation of this highly stable, neutral amide/lactam provides the thermodynamic driving force for the reaction[1][2].

Mechanism PMBO PMBO-lepidine (Latent Reagent) Salt N-Methylquinolinium Salt (Active Intermediate) PMBO->Salt N-Alkylation (Activation) MeOTf Methyl Triflate (Activator) MeOTf->Salt Product PMB Ether (R-O-PMB) Salt->Product SN1-type PMB Transfer Byproduct 1,4-Dimethyl-2-quinolone (Neutral Byproduct) Salt->Byproduct Leaving Group Displacement ROH Alcohol Substrate (R-OH) ROH->Product

Caption: Mechanistic pathway of neutral PMB transfer utilizing PMBO-lepidine and methyl triflate.

Experimental Methodology: Self-Validating Protocol

The following protocol details the standard arylmethylation of alcohols using PMBO-lepidine[2]. Every choice in this workflow is designed to prevent side reactions.

Causality in Experimental Design:

  • Solvent Choice (Trifluorotoluene, PhCF3): Toluene can undergo unwanted Friedel-Crafts alkylation with the highly reactive PMB cation. PhCF3 is electron-deficient and completely suppresses this side reaction[2][9].

  • Acid Scavenger (MgO): While the reaction is nominally neutral, adventitious moisture can react with MeOTf to generate trace triflic acid (TfOH). Magnesium oxide (MgO) is an insoluble, mild scavenger that neutralizes TfOH without acting as a nucleophile or deprotonating the alcohol[2][9].

Step-by-Step Protocol:

  • Preparation: To a flame-dried flask under argon, add PMBO-lepidine (2.0 equivalents), vacuum-dried MgO (2.0 equivalents), and the alcohol substrate (1.0 equivalent)[2].

  • Solvation: Suspend the mixture in anhydrous trifluorotoluene (PhCF3) to achieve a substrate concentration of ~0.1 M[2].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add methyl triflate (MeOTf, 2.0 equivalents). Caution: MeOTf is a powerful alkylating agent; handle with appropriate PPE[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes. For highly sterically hindered alcohols, mild heating (up to 80 °C) may be required[2].

  • Workup: Filter the crude mixture through a pad of Celite to remove MgO and insoluble salts. Concentrate the filtrate under reduced pressure[2].

  • Purification: Purify the residue via silica gel column chromatography. The byproduct, 1,4-dimethyl-2-quinolone, is highly polar and easily separates from the desired PMB ether[2].

Workflow Step1 Step 1: Mixture Preparation Combine Alcohol, PMBO-lepidine, MgO in PhCF3 Step2 Step 2: Activation Add MeOTf dropwise at 0 °C Step1->Step2 Step3 Step 3: Reaction Warm to RT and stir (30-60 min) Step2->Step3 Step4 Step 4: Quench & Filter Filter through Celite to remove MgO Step3->Step4 Step5 Step 5: Purification Silica gel chromatography to isolate PMB Ether Step4->Step5

Caption: Experimental workflow for the neutral PMB protection of alcohols using PMBO-lepidine.

Advantages & Functional Group Tolerance

The primary advantage of PMBO-lepidine is its remarkable functional group tolerance. Because the reaction avoids strong bases and Brønsted/Lewis acids, it is fully compatible with substrates containing pre-existing silyl ethers (TBS, TIPS), acetals, esters, and epoxides[2][5].

MethodReagentsConditionsFunctional Group Compatibility
Williamson Ether Synthesis NaH, PMB-ClStrongly BasicPoor (cleaves esters, epimerizes enolizable centers)
Trichloroacetimidate PMB-TCA, TfOHAcidicPoor (cleaves silyl ethers, acetals)
Dudley Reagent II PMBO-lepidine, MeOTfNeutral Excellent (tolerates esters, silyl ethers, acetals) [1][4]

Reagent Synthesis

For laboratories wishing to synthesize the reagent in-house, PMBO-lepidine is prepared via a classic nucleophilic aromatic substitution (SNAr). 4-Methoxybenzyl alcohol is deprotonated with sodium hydride to form the alkoxide, which then attacks 2-chlorolepidine (2-chloro-4-methylquinoline), displacing the chloride leaving group to form the ether linkage[3][5].

Conclusion

2-(4-Methoxybenzyloxy)-4-methylquinoline represents a paradigm shift in protecting group chemistry. By leveraging the thermodynamics of quinolone formation, it provides drug development professionals and synthetic chemists with a self-validating, neutral pathway to PMB ethers, drastically reducing step-counts by preventing the need for functional group re-protection[4].

References

  • Nwoye, E. O., & Dudley, G. B. (2007). "Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions". Chemical Communications, 1436-1437. URL:[Link]

  • Dudley, G. B. (2011). "Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods" (US Patent No. 7,960,553 B1). Google Patents.
  • Poon, K. W. C., & Dudley, G. B. (2006). "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt". The Journal of Organic Chemistry, 71(10), 3923-3927. URL:[Link]

Sources

Exploratory

2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II): Structural Dynamics, Synthesis, and Applications in Neutral PMB Protection

Executive Summary In the synthesis of complex organic molecules—such as polyketides, oligosaccharides, and taxane diterpenoids—the protection of hydroxyl groups is a critical workflow. The para-methoxybenzyl (PMB) ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex organic molecules—such as polyketides, oligosaccharides, and taxane diterpenoids—the protection of hydroxyl groups is a critical workflow. The para-methoxybenzyl (PMB) ether is a premier protecting group due to its stability and orthogonal cleavability (typically via oxidative conditions using DDQ or CAN). However, traditional methods for installing the PMB group rely on strongly basic conditions (Williamson ether synthesis) or strongly acidic conditions (trichloroacetimidate methods), which frequently degrade sensitive substrates[1].

2-(4-Methoxybenzyloxy)-4-methylquinoline , widely known in the literature as Dudley Reagent II or PMBO-lepidine , was developed to solve this exact problem. By functioning as a PMB-transfer agent under strictly neutral thermal conditions, it allows for the protection of alcohols in the presence of highly labile functional groups such as β -hydroxy esters, silyl ethers, and acetals[1][2]. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic pathways, and operational protocols.

Structural and Physicochemical Profiling

The unique reactivity of Dudley Reagent II is directly tied to its molecular architecture. The compound consists of a 4-methylquinoline (lepidine) core, an ether linkage at the C2 position, and a 4-methoxybenzyl moiety[2].

Density Functional Theory (DFT) calculations utilizing the B3LYP method with a 6-311++G(d,p) basis set reveal that the global reactivity of the molecule is heavily influenced by the electron-donating methoxy group on the benzyl ring, which stabilizes the benzylic carbon during the transfer process. Furthermore, Molecular Electrostatic Potential (MEP) mapping indicates distinct nucleophilic zones around the quinoline nitrogen and the methoxy oxygen, which are critical for its activation via alkylating agents[3].

Table 1: Physicochemical and Identification Properties
PropertyValue / Description
Chemical Name 2-(4-Methoxybenzyloxy)-4-methylquinoline
Synonyms Dudley Reagent II, PMBO-L, PMBO-lepidine
CAS Number 937184-70-8[4]
Molecular Formula C₁₈H₁₇NO₂[5]
Molecular Weight 279.33 g/mol [6]
Appearance White to off-white powder[6]
Melting Point 73–78 °C[6]
InChI Key NZVDQMQUHTVZAH-UHFFFAOYSA-N[2]

Synthesis and Manufacturing Workflow

The commercial and laboratory-scale synthesis of Dudley Reagent II relies on a classic Nucleophilic Aromatic Substitution (S_NAr) . The reaction leverages the inherent electrophilicity of the C2 position on the quinoline ring when substituted with a good leaving group (chloride)[2].

Mechanistic Rationale: 4-Methoxybenzyl alcohol is deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a highly nucleophilic alkoxide. This alkoxide attacks the electron-deficient C2 carbon of 2-chloro-4-methylquinoline (2-chlorolepidine). The intermediate Meisenheimer complex collapses, expelling the chloride ion and forming the stable ether linkage[2].

Synthesis SM1 4-Methoxybenzyl Alcohol (PMB-OH) Alkoxide PMB-Alkoxide (Nucleophile) SM1->Alkoxide -H2 Base Base (e.g., NaH) Deprotonation Base->Alkoxide SNAr Nucleophilic Aromatic Substitution (SNAr) Alkoxide->SNAr SM2 2-Chloro-4-methylquinoline (2-Chlorolepidine) SM2->SNAr Product 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) SNAr->Product -Cl⁻

Fig 1: SNAr synthetic route for 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Mechanism of Action: Neutral PMB Protection

The primary utility of Dudley Reagent II is the "mix-and-heat" benzylation of alcohols. To function as a PMB donor, the reagent must first be activated.

The Causality of the Transfer Mechanism:

  • Activation: The quinoline nitrogen is alkylated using methyl trifluoromethanesulfonate (methyl triflate, MeOTf). This permanently quaternizes the nitrogen, creating an N-methylquinolinium salt[2]. This quaternization drastically increases the electrophilicity of the C2 position and weakens the adjacent C–O ether bond.

  • Thermal Transfer: Upon heating (typically 80–90 °C in toluene), the substrate alcohol attacks the benzylic carbon.

  • Aromatic Driving Force: The leaving group is the quinoline moiety, which immediately rearomatizes into 1,4-dimethyl-2-quinolone . The formation of this highly stable, neutral lactam provides the thermodynamic driving force for the reaction[1].

  • Neutrality Maintenance: Because the substitution releases one equivalent of triflic acid (HOTf), an insoluble, non-nucleophilic acid scavenger such as Magnesium Oxide (MgO) is added. MgO heterogeneously neutralizes the acid, ensuring the bulk solution remains strictly neutral, thereby protecting acid-labile groups like silyl ethers[1].

Mechanism DR Dudley Reagent II (PMBO-Lepidine) Salt N-Methylquinolinium Salt (Reactive Intermediate) DR->Salt N-Alkylation MeOTf Methyl Triflate (Activator) MeOTf->Salt Product PMB-Protected Ether (R-O-PMB) Salt->Product Benzyl Transfer (Neutral, Heat) Byproduct 1,4-Dimethyl-2-quinolone (Stable Byproduct) Salt->Byproduct Leaving Group Cleavage ROH Substrate Alcohol (R-OH) ROH->Product

Fig 2: Activation and PMB transfer mechanism of Dudley Reagent II.

Table 2: Comparative Analysis of PMB Protection Strategies
MethodologyReagents UsedReaction ConditionFunctional Group TolerancePrimary Byproduct
Williamson Ether PMB-Cl, NaHStrongly BasicPoor (Base-sensitive groups degrade)NaCl
Imidate Method PMB-TCA, TfOHStrongly AcidicPoor (Silyl ethers/acetals cleave)Trichloroacetamide
Dudley Reagent II PMBO-Lepidine, MeOTf, MgOStrictly Neutral Excellent (Tolerates both) 1,4-Dimethyl-2-quinolone

Experimental Protocol: PMB Protection of Alcohols

The following protocol outlines a self-validating system for the PMB protection of a primary or secondary alcohol using Dudley Reagent II. The use of MgO is critical to ensure the system remains neutral.

Reagents Required:

  • Substrate Alcohol (1.0 equiv)

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) (2.0 equiv)

  • Methyl Trifluoromethanesulfonate (MeOTf) (2.0 equiv)

  • Magnesium Oxide (MgO) (4.0 equiv) - Pre-dried

  • Anhydrous Toluene or Trifluorotoluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Salt Formation (Activation): In an oven-dried flask under an argon atmosphere, dissolve Dudley Reagent II (2.0 equiv) in anhydrous toluene. Cool the solution to 0 °C. Dropwise, add MeOTf (2.0 equiv). Stir the mixture at room temperature for 30 minutes. A white precipitate (the activated N-methylquinolinium salt) will form[2].

  • Substrate Introduction: To the suspension, add the pre-dried MgO (4.0 equiv) followed by the substrate alcohol (1.0 equiv) dissolved in a minimal amount of toluene.

  • Thermal Transfer: Attach a reflux condenser and heat the reaction mixture to 85–90 °C. Monitor the reaction via TLC or LC-MS. The heterogeneous mixture will gradually change as the salt is consumed and the PMB group is transferred. Reaction times typically range from 12 to 24 hours depending on the steric hindrance of the alcohol.

  • Workup & Purification: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the MgO and insoluble salts, washing the pad with dichloromethane (DCM).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. The byproduct, 1,4-dimethyl-2-quinolone, is highly polar and easily separates from the desired, non-polar PMB-protected ether.

References

  • Benchchem. "2-(4-Methoxybenzyloxy)-4-methylquinoline | 937184-70-8".
  • SCBT. "2-(4-Methoxybenzyloxy)-4-methylquinoline | CAS 937184-70-8".
  • Sigma-Aldrich. "2-(4-Methoxybenzyloxy)-4-methylquinoline 97 937184-70-8".
  • Sigma-Aldrich. "2-(4-Methoxybenzyloxy)-4-methylquinoline 97 937184-70-8 (Synonyms)".
  • Amerigo Scientific. "2-(4-Methoxybenzyloxy)-4-methylquinoline (97%)".
  • Calpaclab. "2-(4-Methoxybenzyloxy)-4-methylquinoline, min 97%, 1 gram".
  • ResearchGate. "Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline".
  • ResearchGate. "Molecular electrostatic potential map of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ)".
  • ResearchGate. "Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions".

Sources

Foundational

2-(4-Methoxybenzyloxy)-4-methylquinoline CAS number 937184-70-8

An In-depth Technical Guide to 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS No. 937184-70-8) Authored by a Senior Application Scientist Foreword: Unveiling the Duality of a Unique Quinoline Derivative To the dedicated r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS No. 937184-70-8)

Authored by a Senior Application Scientist

Foreword: Unveiling the Duality of a Unique Quinoline Derivative

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 2-(4-Methoxybenzyloxy)-4-methylquinoline. This molecule presents a fascinating duality: it is a well-established synthetic tool in the realm of organic chemistry and, by virtue of its quinoline core, a tantalizing subject for potential therapeutic applications. Our journey will traverse its synthesis, characterization, and established utility, while also venturing into a prospective analysis of its latent biological activities. This document is crafted not as a rigid protocol, but as a dynamic guide to empower your research and development endeavors.

Molecular Overview and Physicochemical Properties

2-(4-Methoxybenzyloxy)-4-methylquinoline, bearing the CAS number 937184-70-8, is a distinct entity within the vast quinoline family. Its architecture is a composite of three key features: a 4-methylquinoline (lepidine) core, a benzyloxy group at the 2-position, and a methoxy substituent on the benzyl ring.[1] This structure imparts a unique set of physicochemical characteristics that are foundational to its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 937184-70-8[1]
Molecular Formula C₁₈H₁₇NO₂[1]
Molecular Weight 279.34 g/mol [1]
Appearance Solid (predicted)
Melting Point 73-78 °C (predicted)
Boiling Point Not available
Solubility Soluble in organic solvents such as CH₂Cl₂, THF
pKa Not available
LogP 4.3 (predicted)

Synthesis and Mechanistic Insights

The principal and most documented route to 2-(4-Methoxybenzyloxy)-4-methylquinoline is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method capitalizes on the reactivity of a halo-substituted quinoline with an alkoxide to forge the desired ether linkage.[1]

Causality in Synthetic Strategy

The choice of 2-chlorolepidine (2-chloro-4-methylquinoline) as the electrophilic partner is strategic. The electron-withdrawing nature of the quinoline nitrogen and the chloro substituent at the 2-position renders this position susceptible to nucleophilic attack. 4-Methoxybenzyl alcohol is selected for its stability and the electronic properties conferred by the methoxy group. The reaction is typically facilitated by a strong base to deprotonate the alcohol, generating the more nucleophilic alkoxide.

Step-by-Step Synthesis Protocol

Materials:

  • 2-chloro-4-methylquinoline

  • 4-Methoxybenzyl alcohol

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents (water, brine, organic solvents, silica gel)

Procedure:

  • To a solution of 4-methoxybenzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add a solution of 2-chloro-4-methylquinoline in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Reaction Mechanism

G cluster_0 Alkoxide Formation cluster_1 Nucleophilic Aromatic Substitution (SNAr) ROH 4-Methoxybenzyl Alcohol RO_minus 4-Methoxybenzyl Alkoxide ROH->RO_minus Deprotonation Base NaH Base->RO_minus H2 H₂ (gas) RO_minus->H2 Intermediate Meisenheimer-like Intermediate RO_minus->Intermediate Nucleophilic Attack QuinolineCl 2-Chloro-4-methylquinoline QuinolineCl->Intermediate Product 2-(4-Methoxybenzyloxy)-4-methylquinoline Intermediate->Product Loss of Leaving Group Cl_minus Cl⁻ Intermediate->Cl_minus

Caption: Synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Application in Organic Synthesis: The Dudley Reagent II

2-(4-Methoxybenzyloxy)-4-methylquinoline is more commonly known in synthetic circles as "Dudley Reagent II". Its primary application is as a p-methoxybenzyl (PMB) protecting group transfer agent for alcohols, functioning under remarkably neutral conditions.[2]

The Rationale for Neutral Condition Protection

Traditional methods for introducing benzyl and PMB protecting groups often necessitate strongly acidic or basic conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. The Dudley Reagent II circumvents this by employing an in situ activation strategy that proceeds under neutral pH.[2]

Mechanism of Alcohol Protection

The process involves the activation of the Dudley Reagent II with an N-alkylating agent, such as methyl trifluoromethanesulfonate (MeOTf), to form a reactive N-alkyl-2-(4-methoxybenzyloxy)-4-methylquinolinium salt.[1] This salt is highly electrophilic at the C2 position. A substrate alcohol then acts as a nucleophile, attacking this position and displacing the N-alkyl-4-methyl-2-quinolone leaving group to form the PMB-protected alcohol.[1] The proposed mechanism is Sₙ1-like, involving the formation of a p-methoxybenzyl cation.[2]

G Reagent 2-(4-Methoxybenzyloxy)-4-methylquinoline Active_Salt N-Methylquinolinium Salt (Activated Reagent) Reagent->Active_Salt Activation MeOTf MeOTf MeOTf->Active_Salt PMB_Ether R-O-PMB (Protected Alcohol) Active_Salt->PMB_Ether PMB Transfer Byproduct N-Methyl-4-methyl-2-quinolone Active_Salt->Byproduct Forms Alcohol R-OH (Substrate) Alcohol->PMB_Ether

Caption: PMB protection of alcohols using Dudley Reagent II.

Experimental Protocol: PMB Protection of an Alcohol

Materials:

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II)

  • Alcohol substrate

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Proton sponge or non-nucleophilic base (optional, to scavenge triflic acid)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate and 2-(4-Methoxybenzyloxy)-4-methylquinoline in anhydrous DCM.

  • If using, add a proton sponge.

  • Cool the solution to 0 °C and add methyl trifluoromethanesulfonate dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the PMB-protected alcohol.

Deprotection of the PMB Ether

The PMB group can be removed under various conditions, offering flexibility in a multi-step synthesis. Common methods include oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or reductive cleavage.

Oxidative Deprotection Protocol (DDQ):

  • Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water.

  • Add DDQ portion-wise at room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous sodium bicarbonate.

  • Extract with dichloromethane, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to obtain the deprotected alcohol.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount for confirming the identity and purity of 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to analyze the vibrational modes of the molecule.[3] The FT-IR spectrum, recorded in the 4000–400 cm⁻¹ range, reveals characteristic bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, the ether C-O-C stretching, and the methyl and methoxy group vibrations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the experimental NMR spectra were not directly accessible for this guide, calculated ¹H and ¹³C NMR chemical shifts have been reported based on Density Functional Theory (DFT) calculations.[4] These theoretical values provide a valuable reference for spectral assignment.

¹H NMR (Calculated) ¹³C NMR (Calculated)
Proton δ (ppm)
Quinoline H7.2 - 8.1
Benzyl CH₂~5.5
Methoxy OCH₃~3.8
Methyl CH₃~2.6
Note: These are approximate ranges based on calculations and data for similar structures. Experimental values may vary.
Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula C₁₈H₁₇NO₂ with a monoisotopic mass of 279.1259 g/mol . Fragmentation patterns would likely show cleavage of the benzylic ether bond, leading to fragments corresponding to the 4-methoxybenzyl cation and the 4-methyl-2-quinolinate anion.

Prospectus on Potential Bioactivity

While there is a lack of published data on the specific biological activities of 2-(4-Methoxybenzyloxy)-4-methylquinoline, the quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This section will explore the potential bioactivity of the title compound based on structure-activity relationships of closely related analogues.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The 2-alkoxy substitution can influence the molecule's interaction with biological targets. For instance, some 2-alkoxy-4-arylquinolines have shown promise as antituberculosis agents. Given that many kinase inhibitors feature a heterocyclic core with substituted aryl ethers, it is plausible that 2-(4-Methoxybenzyloxy)-4-methylquinoline could exhibit inhibitory activity against certain kinases involved in cancer cell proliferation and survival.

Antimicrobial and Antiviral Activity

The quinoline ring is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[1] Derivatives of 4-methylquinoline have been reported to possess antibacterial activity. The lipophilicity imparted by the 4-methoxybenzyloxy group could enhance membrane permeability, a desirable trait for antimicrobial agents.

Hypothetical Mechanism of Action: Kinase Inhibition

As a speculative model, let us consider the potential of 2-(4-Methoxybenzyloxy)-4-methylquinoline as a kinase inhibitor. Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline core could serve as a scaffold to orient the 4-methoxybenzyloxy group into a hydrophobic region of the kinase domain, while the quinoline nitrogen could form hydrogen bonds with key residues in the hinge region. Inhibition of a kinase in a signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, could lead to the induction of apoptosis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-(4-Methoxybenzyloxy)-4-methylquinoline (Hypothetical Inhibitor) Compound->Akt Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Safety, Handling, and Toxicological Profile

Specific toxicological data for 2-(4-Methoxybenzyloxy)-4-methylquinoline is not available. However, as a quinoline derivative, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

2-(4-Methoxybenzyloxy)-4-methylquinoline stands as a molecule of significant interest. Its established role as the Dudley Reagent II provides a valuable tool for the neutral-condition protection of alcohols, a key transformation in complex molecule synthesis. Beyond its synthetic utility, its quinoline framework beckons exploration into its potential pharmacological activities. The lack of published biological data presents a clear opportunity for future research. Screening this compound against various cancer cell lines, bacterial strains, and viral targets could unveil novel therapeutic leads. Further investigation into its pharmacokinetic and toxicological profile would be essential for any potential drug development endeavors. This guide has aimed to provide a solid foundation for both the practical application and the prospective exploration of this intriguing quinoline derivative.

References

  • Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(18), 5961–5962. [Link]

  • Boopathi, M., Udhayakala, P., Ramkumaar, G. R., & Renuga Devi, T. S. (2016). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Der Pharma Chemica, 8(15), 187-197*.
  • SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]

  • Boopathi, M., Udhayakala, P., Ramkumaar, G. R., & Renuga Devi, T. S. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. [Link]

  • (2016). Electronic Supporting Information. Organic & Biomolecular Chemistry.
  • Boopathi, M., Udhayakala, P., Ramkumaar, G. R., & Renuga Devi, T. S. (2018). Spectroscopic characterization and DFT calculation of 2-(4-METHOXYBENZYLOXY)-4-METHYLQUINOLINE.
  • Liao, W., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5733.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
  • PubChemLite. (n.d.). 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]

  • Dudley, G. B., & Poon, K. W. C. (2014). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Request PDF. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0292973). Retrieved from [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 27(12), 3793.
  • ResearchGate. (2025). Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents. Retrieved from [Link]

  • MassBank. (2019). Quinolines and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247.
  • ResearchGate. (2025). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. Retrieved from [Link]

  • Witam, P., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6079.

Sources

Exploratory

Mechanistic Paradigms of 2-(4-Methoxybenzyloxy)-4-methylquinoline in Neutral PMB Transfer: A Technical Whitepaper

Executive Summary In the architecture of complex organic synthesis, the orthogonal protection of hydroxyl groups is a critical path. Traditional methodologies for installing the para-methoxybenzyl (PMB) ether rely heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic synthesis, the orthogonal protection of hydroxyl groups is a critical path. Traditional methodologies for installing the para-methoxybenzyl (PMB) ether rely heavily on strongly basic conditions (e.g., PMB-Cl with NaH) or strongly acidic promoters (e.g., PMB-trichloroacetimidate with TfOH). For late-stage functionalization of polyoxygenated or highly sensitive scaffolds, these extremes inevitably lead to degradation, epimerization, or unwanted deprotection.

The advent of 2-(4-Methoxybenzyloxy)-4-methylquinoline —commercially recognized as Dudley Reagent II or PMBO-lepidine—represents a paradigm shift. By leveraging the latent reactivity of a functionalized quinoline core, this reagent facilitates PMB transfer under strictly neutral conditions, preserving the integrity of fragile molecular architectures[1].

Theoretical Framework of the SN1-Like Mechanism

The mechanism of action for 2-(4-Methoxybenzyloxy)-4-methylquinoline is not a direct substitution but a meticulously orchestrated cascade of activation and heterolytic cleavage. As an Application Scientist, understanding the causality of this pathway is essential for troubleshooting and optimizing complex etherifications.

Phase I: Latent Stability and N-Alkylation

In its resting state, PMBO-lepidine is a bench-stable, crystalline solid. The ether oxygen at the 2-position is electronically stabilized by the aromatic quinoline ring, rendering it inert to spontaneous cleavage. To initiate the reaction, a powerful electrophile, methyl trifluoromethanesulfonate (methyl triflate, MeOTf), is introduced. MeOTf specifically targets the lone pair on the quinoline nitrogen, driving a rapid and irreversible N-alkylation to form an N-methylquinolinium triflate salt [1].

Phase II: Heterolytic Cleavage (SN1-Like Pathway)

The formation of the N-methylquinolinium intermediate fundamentally alters the electronic landscape of the molecule. The permanent positive charge on the quinoline core exerts a profound electron-withdrawing effect, drastically weakening the C–O bond of the para-methoxybenzyloxy group.

Warming the reaction mixture provides the activation energy necessary for an SN1-like heterolytic cleavage [2]. This step expels 1,4-dimethyl-2-quinolone (lepidone) as a thermodynamically stable, neutral leaving group. Simultaneously, a highly reactive, resonance-stabilized PMB cation is generated, likely existing as a tight ion pair with the triflate anion[3].

Phase III: Nucleophilic Trapping

The transient PMB cation is rapidly intercepted by the target alcohol (R-OH) present in the reaction mixture. This nucleophilic attack yields the desired PMB ether and liberates a proton. To maintain absolute neutrality and prevent acid-catalyzed side reactions, a heterogeneous acid scavenger—typically Magnesium Oxide (MgO)—is employed to neutralize the proton in situ[1].

Visualizing the Reaction Pathway

G Start PMBO-Lepidine (Dudley Reagent II) Activation N-Alkylation (Activation Step) Start->Activation MeOTf Methyl Triflate (MeOTf) MeOTf->Activation Salt N-Methylquinolinium Intermediate Activation->Salt Cleavage SN1-like Cleavage Salt->Cleavage PMBCation PMB Cation [Tight Ion Pair] Cleavage->PMBCation Lepidone 1,4-Dimethyl-2-quinolone (Byproduct) Cleavage->Lepidone Product PMB Ether (Protected Alcohol) PMBCation->Product Nucleophilic Attack Alcohol Alcohol Nucleophile (R-OH) Alcohol->Product

Reaction pathway of PMBO-Lepidine mediated PMB transfer via an SN1-like mechanism.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Standard Operating Procedure for Neutral PMB Etherification
  • Preparation: In a flame-dried, argon-purged round-bottom flask, combine 2-(4-Methoxybenzyloxy)-4-methylquinoline (2.0 equiv), vacuum-dried MgO (2.0 equiv), and the target alcohol (1.0 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous benzotrifluoride (PhCF₃) (0.1 M relative to the alcohol).

    • Causality: While toluene can be used, PhCF₃ is vastly superior. The highly polar N-methylquinolinium intermediate exhibits excellent solubility in fluorinated aromatic solvents, preventing premature precipitation and ensuring a homogeneous cleavage environment[1].

  • Activation: Cool the suspension to 0 °C using an ice bath. Add methyl triflate (2.0 equiv) dropwise via syringe.

    • Causality: The N-alkylation step is highly exothermic. Strict thermal control at 0 °C prevents the thermal degradation of the reagents before the intermediate can properly form.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 30 to 60 minutes.

    • Causality: Removing the thermal sink provides the exact activation energy required to initiate the SN1-like cleavage of the PMB cation[2].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light.

    • System Validation: The reaction is visually self-validating. As the PMBO-lepidine is consumed, the byproduct 1,4-dimethyl-2-quinolone (lepidone) is formed. Lepidone is highly fluorescent under UV light. The proportional increase in this fluorescent spot guarantees that the active PMB cation is actively being generated in situ[1].

  • Quench & Purification: Filter the mixture through a pad of Celite to remove the insoluble MgO salts. Concentrate the filtrate and purify via standard silica gel chromatography. The lepidone byproduct is highly polar and easily separates from the desired PMB ether.

Quantitative Substrate Scope & Yield Analysis

The efficiency of PMBO-lepidine is dictated by the SN1-like nature of the mechanism. Because the rate-determining step involves the formation of the PMB cation, the subsequent nucleophilic attack is highly sensitive to the steric environment of the target alcohol[2].

Table 1: Representative PMB Etherification Yields using Dudley Reagent II

Substrate ClassRepresentative AlcoholReaction TimeTypical Yield (%)Mechanistic Observation
Primary Benzyl alcohol30–60 min85–95%Rapid nucleophilic trapping of the PMB cation; minimal steric hindrance.
Secondary Menthol / Cyclohexanol60–90 min75–88%Moderate steric hindrance tolerated; highly efficient conversion.
Acid-Sensitive Cholesterol60–120 min80–85%Strict neutrality maintained; no elimination or skeletal rearrangement observed.
Tertiary tert-Butanol>120 min<50%SN1-like attack is severely impeded by the steric bulk of the nucleophile.

Conclusion

The mechanistic elegance of 2-(4-Methoxybenzyloxy)-4-methylquinoline lies in its ability to separate the activation step from the transfer step. By utilizing N-alkylation to generate a highly reactive SN1-like precursor in situ, chemists can bypass the harsh acidic or basic conditions that plague traditional etherification methods. For drug development professionals and synthetic chemists working with delicate, polyfunctionalized molecules, Dudley Reagent II provides a robust, self-validating, and chemically orthogonal pathway for PMB protection.

References

  • Title: US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
  • Title : Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions Source : ResearchGate URL :[Link]

Sources

Foundational

The Definitive Guide to 2-(4-Methoxybenzyloxy)-4-methylquinoline (MBMQ): Precision PMB Protection under Neutral Conditions

Executive Summary In the landscape of complex organic synthesis and drug development, the protection of sensitive functional groups is a critical bottleneck. 2-(4-Methoxybenzyloxy)-4-methylquinoline (MBMQ) —widely recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis and drug development, the protection of sensitive functional groups is a critical bottleneck. 2-(4-Methoxybenzyloxy)-4-methylquinoline (MBMQ) —widely recognized in the synthetic community as Dudley Reagent II or PMBO-lepidine (CAS: 937184-70-8)—represents a paradigm shift in protecting group chemistry[1].

Traditionally, installing a para-methoxybenzyl (PMB) ether requires either strongly basic conditions (e.g., NaH and PMB-Cl) or strongly acidic conditions (e.g., PMB-trichloroacetimidate and TfOH). These harsh environments frequently trigger unwanted side reactions, such as base-catalyzed elimination or acid-catalyzed cleavage of orthogonal protecting groups (like silyl ethers or acetals). MBMQ elegantly circumvents these limitations by enabling the transfer of the PMB group to alcohols under strictly neutral conditions[2].

The Mechanistic Paradigm: Why MBMQ?

As an application scientist overseeing complex synthetic workflows, I prioritize reagents that offer high chemoselectivity and predictability. MBMQ achieves this through a "pre-activated" molecular architecture. The compound consists of a 4-methylquinoline (lepidine) core attached to a PMB group via an ether linkage at the C2 position[1].

The genius of MBMQ lies in decoupling the activation step from the pH of the reaction medium. When MBMQ is treated with a potent electrophile, the quinoline nitrogen is alkylated, generating a highly electrophilic N-methyllepidinium salt. The target alcohol substrate then attacks the benzylic carbon. This transfer is thermodynamically driven by the expulsion of a highly stable, neutral aromatic byproduct: 1,4-dimethyl-2-quinolone[3].

MechanisticPathway MBMQ MBMQ (PMBO-lepidine) ActSalt Activated N-Methyl Lepidinium Salt MBMQ->ActSalt N-Alkylation (0°C to RT) MeOTf Methyl Triflate (MeOTf) MeOTf->ActSalt PMBEther PMB Ether (R-O-PMB) ActSalt->PMBEther PMB Transfer (Neutral Conditions) Quinolone 1,4-Dimethyl-2-quinolone (Leaving Group) ActSalt->Quinolone Byproduct Release ROH Alcohol Substrate (R-OH) ROH->PMBEther

Mechanistic pathway of PMB transfer via MBMQ activation under strictly neutral conditions.

Experimental Methodology: A Self-Validating Protocol

A robust protocol must account for kinetic bottlenecks and trace impurities. The standard arylmethylation using MBMQ is highly reliable if moisture is excluded and stoichiometry is strictly observed. The following methodology is designed as a self-validating system, ensuring that the chemist can verify the reaction's success in real-time.

Workflow Step1 1. Reagent Assembly Mix MBMQ, R-OH, and MgO in PhCF3 Step2 2. Electrophilic Activation Dropwise addition of MeOTf at 0 °C Step1->Step2 Step3 3. Group Transfer Warm to RT and stir for 30-60 min Step2->Step3 Step4 4. Reaction Quench & Workup Filter through Celite to remove MgO Step3->Step4 Step5 5. Product Isolation Concentrate and purify via chromatography Step4->Step5

Step-by-step experimental workflow for the neutral PMB protection of alcohols using MBMQ.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In an oven-dried flask under an argon atmosphere, combine MBMQ (2.0 equiv), the target alcohol substrate (1.0 equiv), and vacuum-dried Magnesium Oxide (MgO, 2.0 equiv) in anhydrous trifluorotoluene (PhCF₃)[3].

    • Causality Check: Why MgO? Magnesium oxide acts as a heterogeneous, non-nucleophilic acid scavenger[4]. It neutralizes any trace triflic acid generated from adventitious moisture without acting as a strong base that could trigger side reactions. Why PhCF₃? Trifluorotoluene provides optimal solubility for the intermediate lepidinium salt while avoiding the environmental and reactivity issues associated with halogenated solvents like dichloromethane.

  • Electrophilic Activation: Cool the suspension to 0 °C using an ice bath. Add Methyl Triflate (MeOTf, 2.0 equiv) dropwise via syringe[2].

    • Causality Check: MeOTf is a highly reactive methylating agent. Dropwise addition at 0 °C prevents uncontrolled exothermic degradation of the reagent and ensures quantitative conversion of MBMQ to the active salt.

  • PMB Transfer & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes.

    • Self-Validation Checkpoint: The reaction progress must be monitored by Thin Layer Chromatography (TLC). The formation of the byproduct, 1,4-dimethyl-2-quinolone, is highly fluorescent under UV light (254 nm). Its appearance on the TLC plate serves as a stoichiometric, real-time indicator that the PMB transfer is actively occurring, validating the integrity of the anhydrous setup[3].

  • Workup and Purification: Filter the reaction mixture through a short pad of Celite to remove the insoluble MgO and any precipitated salts. Concentrate the filtrate under reduced pressure and purify the resulting residue via standard silica gel chromatography[4].

Note on Alternative Activation: For substrates that are exceptionally sensitive to MeOTf, an alternative protocol utilizes methyl tosylate (MeOTs) or camphorsulfonic acid (CSA) as the activator. This variation eliminates the need for MgO, demonstrating the highly tunable nature of the lepidine core[4].

Quantitative Data: Substrate Scope and Efficiency

MBMQ excels in the protection of sterically hindered or chemically fragile alcohols that would otherwise decompose under standard conditions. The table below summarizes expected yields and reaction times across various substrate classes based on established literature parameters.

Substrate ClassFunctional Group ToleranceTypical Yield (%)Reaction Time (min)
Primary Alcohols Excellent (Tolerates esters, silyl ethers)85 – 95%30
Secondary Alcohols High (Tolerates acetals, olefins)75 – 90%45 – 60
Tertiary Alcohols Moderate (Steric hindrance slows transfer)40 – 60%60 – 120
Acid-Sensitive Excellent (No cleavage of TBS/THP groups)80 – 90%45

Conclusion

By shifting the thermodynamic driving force to the formation of a stable aromatic byproduct, 2-(4-Methoxybenzyloxy)-4-methylquinoline (MBMQ) allows chemists to bypass the harsh pH requirements of traditional etherification. For drug development professionals and synthetic chemists working with highly functionalized, sensitive intermediates, MBMQ is not just an alternative reagent—it is a critical tool for ensuring late-stage synthetic viability.

References

  • Title: 2-(4-Methoxybenzyloxy)
  • Title: Synthesis of para-Methoxybenzyl (PMB)
  • Title: US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
  • Source: orgsyn.

Sources

Exploratory

Foreword: The Enduring Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Potential of Quinoline Compounds As a Senior Application Scientist, one becomes intimately familiar with the cyclical nature of drug discovery. Scaffolds rise and fall i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Potential of Quinoline Compounds

As a Senior Application Scientist, one becomes intimately familiar with the cyclical nature of drug discovery. Scaffolds rise and fall in prominence, yet some, like the quinoline core, demonstrate a persistent and remarkable utility. This is not by accident. The quinoline framework, a simple fusion of a benzene and a pyridine ring, possesses a unique combination of structural rigidity, electronic versatility, and synthetic accessibility that has allowed it to remain a cornerstone of medicinal chemistry for over a century.[1][2] From the historical triumph of quinine against malaria to the latest generation of targeted kinase inhibitors in oncology, the quinoline motif is a testament to the power of a privileged scaffold.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that follows the science itself. We will not merely list facts; we will delve into the causality behind experimental choices, explore the mechanisms that confer such diverse bioactivities, and provide the practical, validated protocols necessary to explore this potential in your own work. Our focus is on the "why" and the "how"—the pillars of scientific integrity that transform data into knowledge.

The Quinoline Core: A Structural and Chemical Overview

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[3][4] Its structure consists of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[4][5] This fusion imparts a unique electronic character and a planar, rigid structure that serves as an excellent anchor for interacting with biological macromolecules. It is a weak tertiary base that readily forms salts with acids.[1] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives, making it a highly "privileged" scaffold in drug design.[6][7]

Caption: The core bicyclic structure of quinoline with numbered positions.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines through diverse mechanisms of action.[8][9] They can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, striking at the very processes that define cancer.[8][10]

Mechanisms of Antineoplastic Action

The anticancer effects of quinoline compounds are multifaceted, often targeting multiple nodes within the complex signaling networks that drive tumorigenesis.

  • Kinase Inhibition: A significant number of quinoline-based drugs function as inhibitors of protein kinases, enzymes that are critical regulators of cell growth, proliferation, and survival.[9] Key targets include:

    • EGFR & VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently overexpressed or mutated in various cancers. Quinoline inhibitors can block these signaling pathways, suppressing tumor growth and angiogenesis.[9]

    • Pim-1 Kinase: This serine/threonine kinase is involved in regulating apoptosis. Certain quinoline derivatives have been identified as potent Pim-1 inhibitors, promoting cancer cell death.[5][10]

  • DNA Damage and Repair Inhibition: Many quinoline derivatives act as DNA intercalating agents, inserting themselves between the base pairs of DNA to disrupt replication and transcription.[5][11] This is a mechanism shared with established chemotherapeutics like doxorubicin. Furthermore, they can inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA strand breaks.[5]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline compounds disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[5][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Inhibits Apoptosis Apoptosis BAD->Apoptosis Inhibits Quinoline_EGFR Quinoline Inhibitor Quinoline_EGFR->EGFR Quinoline_Pim1 Quinoline Inhibitor Quinoline_Pim1->Pim1

Caption: Quinoline inhibitors targeting EGFR and Pim-1 kinase pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineMechanism/TargetIC₅₀ (µM)
Pim-1 Inhibitor (5) PC-3 (Prostate)Pim-1 Kinase1.29
2,4-disubstituted quinoline HCT-15 (Colon)Cytotoxic1.5
4-amino-7-chloroquinoline MCF-7 (Breast)Apoptosis Induction3.2
2-styrylquinoline PC-3 (Prostate)Pim-1 Kinase2.60
Quinolin-4-yl-aminopyrimidine (15) U251 (Glioma)CDK1/CycA4.1

Data synthesized from multiple sources.[5][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effect of quinoline compounds on cancer cell lines. The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, allowing for spectrophotometric quantification of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates, spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[13]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.[13]

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimalarial Activity: A Legacy of Healing

The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment, and synthetic derivatives like chloroquine and mefloquine became mainstays of prophylaxis and treatment for decades.[14][15][16]

Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines like chloroquine is the disruption of hemoglobin digestion by the parasite within its acidic food vacuole.[16][17]

  • The parasite digests host hemoglobin, releasing toxic free heme.

  • To protect itself, the parasite polymerizes this heme into an inert, crystalline hemozoin.

  • Quinoline drugs, which are weak bases, accumulate in the acidic food vacuole.

  • They cap the growing hemozoin crystal, preventing further polymerization.

  • The buildup of toxic free heme leads to oxidative stress and parasite death.

The rise of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline analogs and combination therapies to maintain efficacy.[15][17]

Experimental Protocol: In Vivo Efficacy (Mouse Model)

Murine models are indispensable for the preclinical evaluation of antimalarial drug candidates, providing an integrated physiological system to assess efficacy.[18][19][20] The Peters' 4-day suppressive test is a standard for screening.

Materials:

  • Swiss albino mice (e.g., CD1 or NMRI strains).[18]

  • Rodent malaria parasite (e.g., Plasmodium berghei).[19][21]

  • Quinoline test compound, vehicle (e.g., 7% Tween 80), and positive control (e.g., Chloroquine).

  • Giemsa stain, microscope, syringes.

Step-by-Step Methodology:

  • Animal and Parasite Preparation: Use healthy mice of a specific weight range. Obtain donor blood from a mouse with a rising P. berghei parasitemia (20-30%). Dilute the blood in a suitable buffer to achieve a concentration of 1x10⁷ infected red blood cells (RBCs) per 0.2 mL.

  • Infection: Inoculate naive mice intraperitoneally with 0.2 mL of the diluted infected blood on Day 0.

  • Compound Administration: Randomize the infected mice into groups (e.g., vehicle control, positive control, test compound at various doses). Two hours post-infection, begin oral or intraperitoneal administration of the compounds. Continue treatment once daily for four consecutive days (Day 0 to Day 3).[20]

  • Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Fix with methanol, stain with Giemsa, and examine under a microscope.

  • Data Analysis: Count the number of parasitized RBCs out of at least 1000 total RBCs to determine the percentage of parasitemia. Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. An ED₅₀ (effective dose to suppress 50% of parasitemia) can be calculated.

Antimicrobial Action: Combating Bacterial Threats

Quinoline derivatives, particularly the fluoroquinolones, are a well-established and potent class of broad-spectrum antibacterial agents.[9][22] Their development marked a significant advance in treating bacterial infections. More recently, novel non-fluoroquinolone quinolines have shown promise against multidrug-resistant pathogens.[23]

Mechanism of Action

The primary antibacterial target of quinolones is bacterial DNA synthesis.[9] They inhibit two essential type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication.[9]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (separating) newly replicated daughter chromosomes.

By binding to the enzyme-DNA complex, quinolones trap the enzymes, leading to double-strand DNA breaks and rapid bacterial cell death.[9]

cluster_process Bacterial DNA Replication ReplicationFork Replication Fork SupercoiledDNA Positive Supercoils ReplicationFork->SupercoiledDNA ReplicatedDNA Catenated Daughter DNA ReplicationFork->ReplicatedDNA DNAGyrase DNA Gyrase (Topoisomerase II) SupercoiledDNA->DNAGyrase RelaxedDNA Relaxed DNA RelaxedDNA->ReplicationFork TopoIV Topoisomerase IV ReplicatedDNA->TopoIV SeparatedDNA Separated Chromosomes DNAGyrase->RelaxedDNA TopoIV->SeparatedDNA Quinolone Quinolone Antibiotic Quinolone->DNAGyrase Quinolone->TopoIV

Caption: Mechanism of action of quinolone antibiotics on bacterial DNA replication.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values (the lowest concentration of an antimicrobial that prevents visible growth) of selected quinoline compounds against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)
Novel Quinoline Derivative C. difficile1.0
Novel Quinoline Derivative MRSA2.0
Quinoline-isoxazole (7g) M. tuberculosis0.77 µM
Hybrid 5d E. coli4
Hybrid 5d S. aureus0.25

Data synthesized from multiple sources.[23][24]

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, and quinoline derivatives have shown significant potential as anti-inflammatory agents.[25][26][27] They offer a promising alternative to traditional NSAIDs, potentially with different side-effect profiles.[25]

Mechanism of Action

Quinolines can modulate inflammatory pathways through several mechanisms:

  • Inhibition of Inflammatory Mediators: They can suppress the production of pro-inflammatory mediators like prostaglandins, nitric oxide (NO), and cytokines such as TNF-α and IL-6.[25]

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[26][28]

  • NLRP3 Inflammasome Inhibition: Some quinoline compounds can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for screening acute anti-inflammatory activity. Carrageenan injection induces a localized, biphasic inflammatory response, and the ability of a compound to reduce the resulting edema is a direct measure of its anti-inflammatory potential.[9]

Materials:

  • Wistar or Sprague-Dawley rats.

  • 1% Carrageenan solution in sterile saline.

  • Quinoline test compound, vehicle, and positive control (e.g., Indomethacin).

  • Pletysmometer or digital calipers.

Step-by-Step Methodology:

  • Animal Acclimatization & Baseline: Acclimatize rats to the experimental conditions. Gently mark the right hind paw at the ankle joint and measure its initial volume (V₀) using a plethysmometer.

  • Compound Administration: Administer the quinoline compound, vehicle, or positive control orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the marked right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours). Let these volumes be Vₜ.

  • Data Analysis: Calculate the percentage of edema (swelling) at each time point for each animal using the formula: % Edema = [(Vₜ - V₀) / V₀] * 100. Then, calculate the percentage of inhibition of edema for each treated group relative to the vehicle control group using: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100.

Synthesis, SAR, and Future Directions

Synthetic Accessibility

The quinoline scaffold is readily accessible through several classic named reactions, which allows for the efficient generation of diverse chemical libraries for screening.

  • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

  • Doebner-von Miller Reaction: Involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid.[14]

  • Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6][14]

Caption: Simplified workflow for the Friedländer synthesis of quinolines.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds. The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring.[14][28]

  • Antimalarial: The presence of a basic aminoalkyl side chain at position 4 is critical for accumulation in the parasite's food vacuole.[17]

  • Antibacterial: A fluorine atom at position 6 and a carboxyl group at position 3 are key features of many potent fluoroquinolone antibiotics.[11]

  • Anticancer: Substitutions at the 2 and 4 positions can significantly enhance cytotoxic activity.[8]

  • α2C-Adrenoceptor Antagonists: A substituent in the 3-position of the quinoline ring was found to be an absolute requirement for activity.[29][30]

Toxicology and Future Perspectives

While pharmacologically potent, the potential toxicity of quinoline compounds must be carefully evaluated. Quinoline itself has been shown to have genotoxic and carcinogenic properties in animal models, particularly affecting the liver.[31] Therefore, toxicological screening is a critical step in the development of any new quinoline-based therapeutic.[32]

The future of quinoline-based drug discovery is bright. Key areas of research include the development of molecular hybrids—single molecules that combine the quinoline scaffold with another pharmacophore to create dual-acting agents—and the targeted design of derivatives to overcome drug resistance in cancer, malaria, and bacterial infections.[16][33] The enduring legacy and continued evolution of the quinoline scaffold ensure its place in the pharmacopeia for years to come.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. (URL: )
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (URL: )
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (URL: [Link])

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])

  • Animal models of efficacy to accelerate drug discovery in malaria | Parasitology. (URL: [Link])

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org. (URL: [Link])

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry. (URL: [Link])

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (URL: [Link])

  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

  • Quinolines: a new hope against inflammation - PubMed. (URL: [Link])

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed. (URL: [Link])

  • Design of Antimalarial Compounds on Quinoline Scaffold: From Plant to Drug. (URL: [Link])

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed. (URL: [Link])

  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (URL: [Link])

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (URL: [Link])

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (URL: [Link])

  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. (URL: [Link])

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. (URL: [Link])

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace. (URL: [Link])

  • Quinolines: Human health tier II assessment. (URL: [Link])

  • In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (URL: [Link])

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (URL: [Link])

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (URL: [Link])

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. (URL: [Link])

  • In vivo malaria evaluation | Antimalarial Drug & Vaccine Testing | TAD - The Art Of Discovery. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC. (URL: [Link])

  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (URL: [Link])

  • Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (URL: [Link])

Sources

Foundational

2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II): Discovery, Mechanistic Logic, and Applications in Advanced Organic Synthesis

Executive Summary In the realm of complex molecule synthesis, the installation of protecting groups often dictates the strategic viability of a synthetic route. The para-methoxybenzyl (PMB) ether is a premier protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis, the installation of protecting groups often dictates the strategic viability of a synthetic route. The para-methoxybenzyl (PMB) ether is a premier protecting group for alcohols due to its robust stability across a wide range of transformations and its selective cleavage under mild oxidative conditions (e.g., DDQ or CAN). However, traditional methods for installing PMB ethers have historically relied on harsh conditions that compromise sensitive substrates.

2-(4-Methoxybenzyloxy)-4-methylquinoline , universally known as Dudley Reagent II or PMBO-lepidine , revolutionized this paradigm. Developed by the research group of Prof. Gregory B. Dudley, this reagent enables the transfer of the PMB group onto alcohols under effectively neutral conditions[1]. By circumventing the strongly basic conditions of the Williamson ether synthesis and the acidic conditions of the trichloroacetimidate method, PMBO-lepidine has become an indispensable tool for drug discovery professionals and synthetic chemists working with highly functionalized, stereochemically complex architectures[2].

Historical Context & Discovery Logic

The discovery of PMBO-lepidine was not an isolated event but the culmination of a logical progression in protecting group chemistry. The Dudley laboratory initially developed BnOPT (2-benzyloxy-1-methylpyridinium triflate) as a neutral reagent for benzyl ether synthesis[3]. While BnOPT was highly successful, adapting the pyridine core for PMB transfer proved problematic. The electron-rich nature of the PMB group rendered the corresponding PMB-oxypyridine intermediates highly unstable, leading to spontaneous decomposition before etherification could occur.

To solve this, Dudley and co-workers hypothesized that increasing the steric bulk and altering the electronic profile of the heterocyclic core would stabilize the pre-reagent. They selected lepidine (4-methylquinoline) . The resulting compound, PMBO-lepidine, is a bench-stable, crystalline solid[4]. It remains entirely inert until intentionally activated in situ via N-methylation, providing an elegant "on-demand" activation mechanism that perfectly balances reagent stability with the leaving-group ability of the resulting byproduct.

Evolution N1 Williamson Synthesis (NaH / PMB-Cl) Limits: Base-sensitive groups N2 Trichloroacetimidate (PMB-TCA / Acid Catalyst) Limits: Acid-sensitive groups N1->N2 Innovation for base-sensitive substrates N3 Dudley Reagent I (BnOPT) (2-Benzyloxy-1-methylpyridinium) Limits: Benzyl transfer only N2->N3 Shift to neutral organic salts N4 Dudley Reagent II (PMBO-Lepidine) Neutral PMB transfer N3->N4 Adaptation for PMB via Lepidine core

Historical evolution of PMB protecting group methodologies.

Structural and Physicochemical Properties

PMBO-lepidine is synthesized via a nucleophilic aromatic substitution ( SN​Ar ) reaction between 2-chlorolepidine and the sodium alkoxide of 4-methoxybenzyl alcohol[5]. The resulting ether linkage at the 2-position of the quinoline ring is the critical structural feature that enables its function as a protecting group transfer reagent.

Table 1: Physicochemical Properties of PMBO-Lepidine
PropertyValue
IUPAC Name 2-(4-Methoxybenzyloxy)-4-methylquinoline
Common Names Dudley Reagent II, PMBO-lepidine, PMBO-L
CAS Number 937184-70-8
Molecular Formula C18​H17​NO2​
Molecular Weight 279.33 g/mol
Melting Point 73–78 °C
Appearance White to off-white crystalline solid
Storage Room temperature; stable indefinitely under inert atmosphere

Mechanistic Logic of PMB Transfer

The efficacy of PMBO-lepidine lies in its self-validating, neutral activation mechanism. The protocol relies on three synergistic components: Methyl Triflate (MeOTf) , Benzotrifluoride ( PhCF3​ ) , and Magnesium Oxide (MgO) .

  • In Situ Activation: PMBO-lepidine is a poor alkylating agent on its own. However, the addition of MeOTf at 0 °C selectively methylates the quinoline nitrogen. This transforms the inert quinoline core into an electron-deficient N-methyllepidinium salt, drastically increasing the electrophilicity of the PMB carbon[4].

  • Solvent Dynamics: Benzotrifluoride ( PhCF3​ ) is utilized because it is a polar, non-coordinating aromatic solvent. It readily dissolves the highly polar N-methyllepidinium intermediate, facilitating a smooth SN​1/SN​2 hybrid transition state without acting as a competing nucleophile[4].

  • Acid Scavenging: MgO is employed as a heterogeneous, strictly non-nucleophilic acid scavenger. It neutralizes any trace triflic acid generated from adventitious moisture, ensuring the reaction remains perfectly neutral. Because MgO is insoluble, it does not deprotonate the substrate alcohol, preserving base-sensitive functional groups like esters and epimerizable stereocenters.

Upon attack by the alcohol nucleophile, the PMB group is transferred, and the quinoline core collapses into N-methyllepidone , a highly polar, chemically inert byproduct.

Mechanism A PMBO-Lepidine (Stable Pre-Reagent) C N-Methyl-PMBO-Lepidinium (Reactive Intermediate) A->C N-Methylation (0 °C) B Methyl Triflate (MeOTf) (Activating Agent) B->C E PMB-Ether (R-O-PMB) (Protected Product) C->E PMB Transfer (RT, 30-60 min) F N-Methyllepidone (Inert Byproduct) C->F Leaving Group Departure D Alcohol (R-OH) (Nucleophile) D->E

Mechanistic pathway of PMB transfer via N-methyl-PMBO-lepidinium activation.

Experimental Protocols: A Self-Validating Workflow

The following methodology represents the optimized standard operating procedure for PMB etherification using Dudley Reagent II. The protocol is designed to be visually self-validating: the dissolution of the reagent upon MeOTf addition confirms activation, while the late elution of the byproduct during chromatography ensures high product purity.

Step-by-Step Methodology
  • Substrate Assembly: To an oven-dried, argon-purged flask, add the target alcohol (1.0 equiv), PMBO-lepidine (2.0 equiv), and vacuum-dried MgO (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous benzotrifluoride ( PhCF3​ ) to achieve a substrate concentration of approximately 0.1 M. Cool the suspension to 0 °C using an ice bath.

  • Activation: Dropwise, add methyl triflate (MeOTf, 2.0 equiv) to the vigorously stirring mixture. Caution: MeOTf is a powerful alkylating agent; handle exclusively in a fume hood with appropriate PPE.

  • Etherification: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. The reaction progress can be monitored via TLC.

  • Quench & Filtration: Once complete, filter the heterogeneous mixture through a short pad of Celite to remove the insoluble MgO and any precipitated salts. Wash the pad thoroughly with dichloromethane ( CH2​Cl2​ ).

  • Chromatographic Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash silica gel chromatography. The desired PMB ether typically elutes rapidly in non-polar solvent systems, whereas the N-methyllepidone byproduct is highly polar and is retained on the column, preventing contamination[4].

Workflow S1 1. Reagent Assembly Mix R-OH, PMBO-Lepidine (2 eq), MgO (2 eq) in PhCF3 S2 2. In Situ Activation Add MeOTf (2 eq) dropwise at 0 °C S1->S2 S3 3. Etherification Remove ice bath, stir at RT for 30-60 minutes S2->S3 S4 4. Quench & Filtration Filter through Celite to remove MgO and salts S3->S4 S5 5. Chromatographic Isolation Purify via SiO2; N-methyllepidone elutes late S4->S5

Step-by-step experimental workflow for neutral PMB etherification.

Comparative Analysis of PMB Protection Strategies

To fully appreciate the utility of PMBO-lepidine, it must be contextualized against legacy methodologies. Table 2 outlines the strategic advantages of Dudley Reagent II, particularly regarding functional group tolerance and byproduct management.

Table 2: Comparative Analysis of PMB Protection Strategies
MethodologyReagentsReaction ConditionsFunctional Group CompatibilityByproduct Profile
Williamson Ether Synthesis PMB-Cl, NaH or KHStrongly BasicPoor: Cleaves esters, epimerizes stereocenters, eliminates leaving groups.NaCl / KCl (Easily removed via aqueous workup).
Trichloroacetimidate PMB-TCA, TfOH or BF3​⋅OEt2​ Strongly AcidicPoor: Cleaves silyl ethers (TBS, TIPS), hydrolyzes acetals/ketals.Trichloroacetamide (Often co-elutes with products during chromatography).
Dudley Reagent II PMBO-Lepidine, MeOTf, MgOEffectively Neutral Excellent: Fully tolerates esters, silyl ethers, acetals, and base-sensitive stereocenters.N-Methyllepidone (Highly polar; easily separated via SiO2​ chromatography).

Conclusion

The discovery and implementation of 2-(4-Methoxybenzyloxy)-4-methylquinoline (PMBO-lepidine) represent a masterclass in physical organic chemistry applied to synthetic methodology. By leveraging the stability of the lepidine core and the dramatic electrophilic activation afforded by N-methylation, the Dudley group provided the chemical community with a tool that bypasses the limitations of classical etherification. For drug development professionals and synthetic chemists tasked with the total synthesis of fragile, polyoxygenated natural products (such as the spongistatins[2]), Dudley Reagent II is not merely an alternative—it is often the only viable strategic choice.

References

  • Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions Chemical Communications (2007).[Link]

  • US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
  • Synthesis of spongistatin 2 employing a new route to the EF fragment RSC Publishing.[Link]

  • 3-Benzyloxy-2-methyl Propanoate Organic Syntheses.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Spectroscopic Characterization of N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-3-oxobutanamide (MBMQ)

Introduction: Unveiling the Molecular Profile of MBMQ N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-3-oxobutanamide, designated here as MBMQ, is a novel chemical entity featuring a sulfonamide linkage and a β-dicarbonyl moi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Profile of MBMQ

N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-3-oxobutanamide, designated here as MBMQ, is a novel chemical entity featuring a sulfonamide linkage and a β-dicarbonyl moiety. This unique structural combination suggests potential applications in medicinal chemistry and materials science, where such functional groups are known to play critical roles. Sulfonamides are a cornerstone in drug development, exhibiting a wide range of biological activities.[1][2][3] The acetoacetamide portion of the molecule introduces the potential for interesting photophysical properties, including fluorescence, which could be exploited for developing molecular probes or sensors.[4][5]

A thorough spectroscopic characterization is the foundational step in understanding the structure-property relationships of a new molecule like MBMQ. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various spectroscopic techniques to elucidate the structural and photophysical properties of MBMQ and related compounds. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Structural Elucidation and Confirmation

The initial phase of characterizing a new chemical entity such as MBMQ involves the unambiguous confirmation of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR should be performed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Map

The ¹H NMR spectrum of MBMQ is expected to show distinct signals for each unique proton in the molecule. Based on analogous sulfonamide and acetanilide structures, the following regions are of key interest[6][7][8]:

  • Aromatic Protons (δ 6.5-8.0 ppm): The protons on the two phenyl rings will appear in this region. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) will be crucial for confirming the substitution pattern.

  • Sulfonamide N-H Proton (δ 8.5-10.5 ppm): The proton on the sulfonamide nitrogen typically appears as a broad singlet and its chemical shift can be concentration-dependent.[7]

  • Amide N-H Proton (δ ~10.0 ppm): The proton of the acetamide group is also expected in the downfield region.[7]

  • Methylene (-CH₂-) Protons (δ ~3.5-4.0 ppm): The protons of the methylene group in the 3-oxobutanamide moiety are expected in this region.

  • Methoxy (-OCH₃) Protons (δ ~3.6-3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group is anticipated.[7]

  • Methyl (-CH₃) Protons (δ ~2.0-2.5 ppm): The terminal methyl group of the acetoacetyl moiety will likely appear as a singlet in this upfield region.[7]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals for MBMQ include:

  • Carbonyl Carbons (δ 160-200 ppm): Two distinct signals are expected for the amide and ketone carbonyl carbons.[6][7]

  • Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the phenyl rings will resonate in this region.[6][7]

  • Methoxy Carbon (δ ~55-60 ppm): The carbon of the -OCH₃ group.[7]

  • Methylene Carbon (δ ~40-50 ppm): The -CH₂- carbon of the butanamide chain.

  • Methyl Carbon (δ ~20-30 ppm): The terminal -CH₃ carbon.[7]

Protocol 1: NMR Spectroscopic Analysis of MBMQ

  • Sample Preparation: Dissolve 5-10 mg of MBMQ in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for sulfonamides as it can help in observing exchangeable protons like N-H.[9]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • If necessary, perform advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the MBMQ structure.

    • Compare the observed chemical shifts with those reported for similar sulfonamide and acetoacetamide compounds to validate the assignments.[6][7][10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For MBMQ, the IR spectrum will provide confirmatory evidence for the sulfonamide and amide functionalities.

Expected Key IR Absorption Bands: [10][11][12]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium-StrongN-H Stretching (Sulfonamide & Amide)
~1650-1710StrongC=O Stretching (Amide and Ketone)
~1310-1340StrongS=O Asymmetric Stretching (Sulfonamide)
~1140-1160StrongS=O Symmetric Stretching (Sulfonamide)
~1600 & ~1450MediumC=C Aromatic Ring Stretching

Protocol 2: FT-IR Spectroscopic Analysis of MBMQ

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of MBMQ (1-2 mg) with approximately 100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the functional groups of MBMQ.

    • Compare the spectrum with databases of known sulfonamides and amides for confirmation.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Protocol 3: Mass Spectrometric Analysis of MBMQ

  • Sample Preparation: Prepare a dilute solution of MBMQ in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is likely to yield the molecular ion peak.[12]

    • Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI).

  • Data Analysis:

    • Confirm that the m/z (mass-to-charge ratio) of the molecular ion peak corresponds to the calculated molecular weight of MBMQ.

    • If fragmentation is observed, analyze the fragmentation pattern to gain further structural insights.

G cluster_0 Structural Elucidation Workflow for MBMQ MBMQ MBMQ Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MBMQ->NMR Dissolve in Deuterated Solvent IR FT-IR Spectroscopy MBMQ->IR Prepare KBr Pellet MS Mass Spectrometry MBMQ->MS Prepare Dilute Solution Structure Confirmed Molecular Structure NMR->Structure Provides C-H Framework & Connectivity IR->Structure Confirms Functional Groups (S=O, C=O, N-H) MS->Structure Confirms Molecular Weight & Formula

Caption: Workflow for the structural characterization of MBMQ.

Part 2: Photophysical Characterization

The presence of aromatic rings and the acetoacetamide moiety in MBMQ suggests that it may possess interesting photophysical properties, such as UV-Vis absorption and fluorescence. Characterizing these properties is essential for applications in bioimaging or as molecular probes.[13]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Protocol 4: UV-Vis Absorption Spectroscopy of MBMQ

  • Sample Preparation:

    • Prepare a stock solution of MBMQ of known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the MBMQ solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Determine the λ_max.

    • If the path length of the cuvette is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

    • To investigate solvatochromism, repeat the measurements in solvents of varying polarity. A shift in λ_max with solvent polarity can indicate changes in the electronic distribution in the ground and excited states.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about a molecule's emission properties. Key parameters include the excitation and emission maxima (λ_ex and λ_em), the Stokes shift, and the fluorescence quantum yield (Φ_F).[13] The presence of electron-donating (methoxy) and electron-withdrawing (sulfonamide, carbonyl) groups can lead to intramolecular charge transfer (ICT) upon excitation, which often results in fluorescence.[4][5]

Expected Fluorescence Properties:

  • Excitation/Emission: Excitation will likely occur in the UV or near-UV region, with emission at a longer wavelength in the visible spectrum.

  • Stokes Shift: The difference between the λ_ex and λ_em maxima. A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.[13]

  • Quantum Yield: A measure of the efficiency of the fluorescence process. This will be highly dependent on the molecular structure and the solvent environment.

Protocol 5: Fluorescence Spectroscopy of MBMQ

  • Sample Preparation:

    • Prepare a dilute solution of MBMQ in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Use a spectrofluorometer.

    • Emission Spectrum: Set the excitation wavelength (e.g., at the λ_max from the UV-Vis spectrum) and scan a range of emission wavelengths.

    • Excitation Spectrum: Set the emission wavelength at the observed maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence spectrum of a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of MBMQ relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Analysis:

    • Determine λ_ex and λ_em.

    • Calculate the Stokes shift (in nm or cm⁻¹).

    • Analyze the effect of solvent polarity on the emission maximum and intensity to probe for ICT characteristics.

G cluster_1 Photophysical Characterization Workflow SamplePrep Prepare Dilute MBMQ Solution in Spectroscopic Grade Solvent UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence DataAnalysis Data Analysis & Interpretation UVVis->DataAnalysis Determine λ_max and Molar Absorptivity (ε) Fluorescence->DataAnalysis Determine λ_ex, λ_em, Stokes Shift, and Quantum Yield (Φ_F) PhotophysicalProfile PhotophysicalProfile DataAnalysis->PhotophysicalProfile Complete Photophysical Profile

Caption: Workflow for the photophysical characterization of MBMQ.

Conclusion and Future Directions

The spectroscopic characterization of N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)-3-oxobutanamide (MBMQ) is a critical first step in unlocking its potential applications. The protocols detailed in this application note provide a robust framework for the comprehensive structural and photophysical analysis of this novel molecule. By systematically applying NMR, IR, and mass spectrometry, researchers can confirm the identity and purity of MBMQ. Subsequent analysis using UV-Vis and fluorescence spectroscopy will reveal its electronic and emissive properties, which are crucial for its potential use as a fluorescent probe in drug discovery and bioimaging. Further studies could involve investigating the binding of MBMQ to biological targets and correlating changes in its spectroscopic signature to these interactions.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher. [Link]

  • Determination of Sulfonamides by NMR Spectroscopy. KoreaScience. [Link]

  • Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives. MDPI. [Link]

  • Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative. ResearchGate. [Link]

  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • UV-vis absorption (full line) and emission (dashed line) spectra for N,N-PXX derivatives and PXX in toluene at rt. ResearchGate. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Fluorescent Labeling Reagents. AAPPTec. [Link]

  • Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. ResearchGate. [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. PMC. [Link]

  • The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Photochemical & Photobiological Sciences. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. [Link]

  • Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. [Link]

Sources

Application

How to use 2-(4-Methoxybenzyloxy)-4-methylquinoline in medicinal chemistry research

An In-Depth Technical Guide to the Application of 2-(4-Methoxybenzyloxy)-4-methylquinoline in Medicinal Chemistry Research Authored by a Senior Application Scientist This guide serves as a comprehensive resource for rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-(4-Methoxybenzyloxy)-4-methylquinoline in Medicinal Chemistry Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic utilization of 2-(4-Methoxybenzyloxy)-4-methylquinoline. We will delve into its synthesis, characterization, and diverse applications as a versatile scaffold and a specialized chemical reagent in modern medicinal chemistry. The protocols and insights provided herein are designed to be both theoretically grounded and practically applicable in a laboratory setting.

Compound Overview: A Structurally Privileged Scaffold

2-(4-Methoxybenzyloxy)-4-methylquinoline is a distinct molecule within the vast quinoline family. Its structure is built upon a 4-methylquinoline core, which is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of therapeutic agents, from antimalarials to anticancer drugs.[1][2] The key distinguishing features are the ether linkage at the 2-position and the 4-methoxybenzyl (PMB) group, which imbue the molecule with unique chemical reactivity and potential for biological activity.[1]

The quinoline core itself is a rigid, planar aromatic system that can readily interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[3] The substituents—a methyl group at the 4-position and the 4-methoxybenzyloxy group at the 2-position—provide vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents.[1]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in drug discovery, influencing everything from solubility to cell permeability.

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₂[4]
Molecular Weight 279.33 g/mol [4]
Monoisotopic Mass 279.12592 Da[4]
XlogP (Predicted) 4.3[4]
Appearance (Typically a solid)N/A
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General Chemical Knowledge

Synthesis and Characterization

The accessibility of a compound is paramount for its widespread use in research. 2-(4-Methoxybenzyloxy)-4-methylquinoline can be reliably synthesized via a classical and robust chemical transformation.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most documented method for preparing this compound is the condensation reaction between 2-chloro-4-methylquinoline (also known as 2-chlorolepidine) and 4-methoxybenzyl alcohol.[1] This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Mechanism:

  • Alkoxide Formation: A base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group of 4-methoxybenzyl alcohol, forming a potent nucleophile, the 4-methoxybenzyl alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon at the C2 position of the 2-chlorolepidine ring.

  • Chloride Displacement: The chloride ion, a good leaving group, is displaced, resulting in the formation of the desired ether linkage.[1]

Detailed Synthesis Protocol

Objective: To synthesize 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Materials:

  • 2-chloro-4-methylquinoline

  • 4-methoxybenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzyl alcohol (1.2 equivalents).

  • Solvent Addition: Dissolve the alcohol in anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.

  • Substrate Addition: Add a solution of 2-chloro-4-methylquinoline (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Structural Characterization

Confirmation of the synthesized compound's identity and purity is essential.

  • Spectroscopy (FT-IR, FT-Raman): Vibrational spectroscopy can confirm the presence of key functional groups, such as C-O ether linkages and the aromatic quinoline core.[1][5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the product.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[7]

Core Applications in Medicinal Chemistry

This molecule's utility in medicinal chemistry is twofold: as a foundational scaffold for creating new drug candidates and as a specialized reagent for chemical synthesis.

Application I: Scaffold for Novel Therapeutic Agents

The 2-alkoxy-4-methylquinoline framework is a promising starting point for developing new drugs, particularly in oncology and infectious diseases.[8][9][10] The title compound can serve as a parent molecule for generating a library of analogs to explore structure-activity relationships (SAR).

Rationale for Development:

  • Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[3][10][11] Modifications to the benzyloxy moiety can be explored to optimize binding to specific biological targets.

  • Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., quinine) and has been investigated for broad-spectrum antibacterial properties.[1][8]

G cluster_0 Discovery & Optimization cluster_1 Preclinical Development A Parent Scaffold (2-(4-Methoxybenzyloxy) -4-methylquinoline) B Analog Synthesis (SAR Exploration) A->B C In Vitro Screening (e.g., Cytotoxicity Assay) B->C D Lead Compound Identification C->D E Lead Optimization (ADME/Tox Profiling) D->E F In Vivo Efficacy (Animal Models) E->F G IND-Enabling Studies F->G G A Quinoline Reagent (2-(4-Methoxybenzyloxy) -4-methylquinoline) B N-Alkylation (Activation Step) A->B C Activated Quinolinium Salt B->C E Protecting Group Transfer C->E D Alcohol Substrate (R-OH) D->E F PMB-Protected Alcohol (R-O-PMB) E->F G Quinolone Byproduct E->G

Caption: Mechanism for the activation and transfer of the PMB protecting group.

Objective: To protect a primary alcohol (R-CH₂-OH) using 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Materials:

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline

  • An N-alkylating agent (e.g., methyl trifluoromethanesulfonate)

  • The primary alcohol to be protected

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve 2-(4-Methoxybenzyloxy)-4-methylquinoline (1.1 equivalents) in the anhydrous solvent. Cool the solution to 0 °C.

  • Add Alkylating Agent: Add the N-alkylating agent (1.1 equivalents) dropwise and stir for 30-60 minutes to form the activated N-alkyl-quinolinium salt. [1]3. Add Substrate: Add the primary alcohol (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up and Purification: Quench the reaction (e.g., with saturated NaHCO₃ solution) and perform a standard aqueous work-up and extraction with an organic solvent. Dry, concentrate, and purify the resulting PMB-protected alcohol using flash column chromatography.

Conclusion and Future Perspectives

2-(4-Methoxybenzyloxy)-4-methylquinoline is a molecule of significant value in medicinal chemistry. Its utility extends from being a foundational block for the synthesis of new bioactive compounds to a sophisticated reagent for synthetic transformations. The protocols outlined in this guide provide a practical framework for leveraging this compound's potential in the laboratory.

Future research could focus on:

  • Expanding Bioactivity Screening: Evaluating the compound and its derivatives against a broader range of biological targets, including those relevant to inflammatory, viral, and neurodegenerative diseases. [2]* Developing Catalytic Methods: Exploring more atom-economical and environmentally benign synthetic routes for both the parent compound and its analogs. [9][12][13]* SAR Deep Dive: Conducting extensive SAR studies to build a comprehensive understanding of how structural modifications influence biological activity, paving the way for the rational design of potent and selective therapeutic agents.

By integrating the knowledge and methodologies presented here, researchers can effectively harness the chemical versatility of 2-(4-Methoxybenzyloxy)-4-methylquinoline to advance their drug discovery and development programs.

References

  • Benchchem. 2-(4-Methoxybenzyloxy)-4-methylquinoline | 937184-70-8.

  • Nagasaka, T., et al. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical & Pharmaceutical Bulletin, 47(7), 1038-1039.

  • ResearchGate. Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions.

  • Cenmed Enterprises. 2-(4-Methoxybenzyloxy)-4-methylquinoline (C007B-232369).

  • Andrade, C. H., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1269.

  • Boopathi, M., et al. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Der Pharma Chemica.

  • Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780.

  • Alcarazo, M., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.

  • PubChemLite. 2-(4-methoxybenzyloxy)-4-methylquinoline (C18H17NO2).

  • ResearchGate. Synthesis of 2-alkoxy-4-alkenylquinolines 6 and...

  • Nawrot-Hadzik, I., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6097.

  • Benchchem. Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry.

  • Benchchem. An In-depth Technical Guide on the Biological Activity of 6-Methoxy-2-methylquinoline-4-thiol.

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-9.

  • PubChem. 2-Methoxy-4-methylquinoline.

  • Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Molecules, 27(19), 6703.

  • Benchchem. 4-Methoxycinnoline: A Core Scaffold in Medicinal Chemistry.

  • Spînu, A. D., et al. (2022). Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. Frontiers in Cellular and Infection Microbiology, 12, 988476.

Sources

Method

Advanced Protecting Group Strategies in Oncology Drug Discovery: Utilizing 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II)

Application Note & Protocol Target Audience: Synthetic Chemists, Oncology Researchers, and Drug Development Professionals The Bottleneck in Oncology Drug Synthesis The development of novel anti-cancer therapeutics freque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Synthetic Chemists, Oncology Researchers, and Drug Development Professionals

The Bottleneck in Oncology Drug Synthesis

The development of novel anti-cancer therapeutics frequently relies on the synthesis of highly complex molecular architectures. Whether isolating and modifying marine natural products like the ultra-potent anti-melanoma agent Spongistatin, or synthesizing targeted non-covalent inhibitors such as the KRAS G12D inhibitor MRTX1133, chemists face a recurring bottleneck: functional group incompatibility .

The para-methoxybenzyl (PMB) ether is a cornerstone protecting group for alcohols due to its oxidative cleavage profile. However, traditional methods for installing a PMB group rely on either strongly basic conditions (PMB-Cl / NaH) or strongly acidic promoters (PMB-trichloroacetimidate / TfOH). In the context of advanced cancer research, these harsh conditions routinely destroy sensitive pharmacophores, causing epimerization, diene degradation, or spiroketal opening.

To bypass this bottleneck, 2-(4-Methoxybenzyloxy)-4-methylquinoline (commonly known as Dudley Reagent II or PMBO-lepidine) has emerged as a critical reagent. It allows for the transfer of the PMB group under strictly neutral conditions, preserving the structural integrity of delicate anti-cancer precursors.

Mechanistic Insight: The Causality of Neutral Transfer

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the underlying thermodynamics of the reagents. PMBO-lepidine does not act as a direct electrophile. Instead, it is a pre-activated transfer agent.

When PMBO-lepidine is treated with a powerful alkylating agent like Methyl Triflate (MeOTf), the quinoline nitrogen is methylated to form an N-methyllepidinium salt. This intermediate is highly electrophilic at the benzylic position. When an alcohol substrate is introduced, the PMB group is transferred. The thermodynamic driving force—and the reason this reaction requires no acidic or basic catalysis—is the collapse of the leaving group into 1,4-dimethyl-2-quinolone , a highly stable, neutral aromatic compound.

Because no protons are generated or consumed in the rate-determining transfer step, the local microenvironment remains perfectly neutral.

Mechanism A 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) C N-Methyllepidinium Salt (Activated Intermediate) A->C + Alkylation B Methyl Triflate (MeOTf) B->C E PMB-Protected Substrate (R-O-PMB) C->E + R-OH (Neutral Transfer) F 1,4-Dimethyl-2-quinolone (Inert Byproduct) C->F Leaving Group D Sensitive Anti-Cancer Alcohol Substrate (R-OH) D->E

Caption: Mechanism of neutral PMB transfer via N-methyllepidinium salt activation.

Applications in Cancer Research

Case Study A: Spongistatin Analogues for Melanoma

Spongistatins are marine macrolides exhibiting astonishing sub-nanomolar growth inhibition (GI50 ~0.025 nM) against human melanoma cell lines. During the synthesis of the EF fragment of Spongistatin 2, researchers encountered severe compatibility issues; attempts to protect a secondary alcohol using standard acidic PMB-TCA conditions resulted in the rapid decomposition of a critical diene side-chain. By pivoting to PMBO-lepidine, the researchers successfully installed the PMB group in a 72% yield without degrading the diene, enabling the successful total synthesis of the target compound ()[1].

Case Study B: Targeted KRAS G12D Inhibitors

The KRAS G12D mutation is a primary driver in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancers. The development of non-covalent inhibitors, such as MRTX1133, requires the construction of highly substituted, sterically hindered bicyclic heteroaromatics ()[2]. During the multi-step synthesis of these complex scaffolds, orthogonal protecting groups are mandatory. PMBO-lepidine provides a reliable method to mask hydroxyl groups early in the synthesis, surviving cross-coupling reactions, and allowing for mild late-stage deprotection without disturbing the inhibitor's delicate pharmacophore[1][2].

Workflow S1 Identify Target Scaffold (e.g., Spongistatin, KRAS Inhibitor) S2 Neutral PMB Protection (PMBO-lepidine + MeOTf) S1->S2 S3 Downstream Synthesis (Cross-Coupling, Macrolactonization) S2->S3 S4 Mild PMB Deprotection (e.g., DDQ or Zn(OTf)2) S3->S4 S5 In Vitro / In Vivo Cancer Cell Line Assays S4->S5

Caption: Workflow for utilizing PMBO-lepidine in oncology drug discovery and synthesis.

Quantitative Data: Protection Strategy Comparison

To justify the use of the more specialized PMBO-lepidine reagent over bulk chemicals, consider the empirical data summarized below regarding the protection of highly sensitive oncological intermediates:

Protection MethodPrimary ReagentsReaction EnvironmentFunctional Group ToleranceTypical Yield (Sensitive Substrates)Downstream Byproduct Removal
Williamson Ether PMB-Cl, NaHStrongly BasicPoor (Promotes elimination/epimerization)< 20%Moderate
Acid-Catalyzed PMB-TCA, TfOHStrongly AcidicPoor (Cleaves acetals, degrades dienes)0 - 30%Difficult (Trichloroacetamide co-elutes)
Neutral Transfer PMBO-lepidine, MeOTfStrictly Neutral Excellent (Preserves dienes/spiroketals) 70 - 95% Easy (Highly polar quinolone separates easily)

Experimental Protocol: Self-Validating Neutral PMB Protection

Objective: To protect a secondary alcohol with a PMB group under neutral conditions, ensuring the survival of acid-sensitive moieties.

Self-Validating System: This protocol utilizes an insoluble acid scavenger (MgO). The physical dissolution state of the reaction, combined with specific TLC tracking of the highly polar quinolone byproduct, provides the chemist with real-time validation of intermediate formation and transfer success.

Materials Required:
  • Substrate (Sensitive Alcohol)

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline (PMBO-lepidine) (2.0 equiv) ()[1]

  • Methyl trifluoromethanesulfonate (MeOTf) (2.0 equiv)

  • Magnesium oxide (MgO), strictly vacuum-dried (2.0 equiv)

  • Anhydrous Benzotrifluoride (PhCF₃) or Toluene

Step-by-Step Methodology:
  • Preparation & Scavenging: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the alcohol substrate (1.0 equiv) and PMBO-lepidine (2.0 equiv) in anhydrous benzotrifluoride to achieve a 0.2 M concentration. Add the vacuum-dried MgO (2.0 equiv).

    • Causality: While the transfer mechanism is neutral, adventitious moisture can react with MeOTf to generate trace triflic acid. MgO acts as a heterogeneous, non-nucleophilic scavenger to absolutely guarantee the environment remains neutral.

  • Activation (Salt Formation): Cool the suspension to 0 °C using an ice bath. Dropwise, add methyl triflate (2.0 equiv) via a gas-tight syringe.

    • Causality: MeOTf selectively alkylates the quinoline nitrogen. You will observe a slight color change or precipitation as the highly reactive N-methyllepidinium salt forms.

  • PMB Transfer & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. Successful transfer is validated not just by the appearance of the less polar PMB-ether product, but crucially by the appearance of a highly polar, strongly UV-active baseline spot corresponding to the 1,4-dimethyl-2-quinolone byproduct.

  • Quench and Extraction: Once TLC indicates the consumption of the starting alcohol, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Causality: The 1,4-dimethyl-2-quinolone byproduct is significantly more polar than the PMB-protected anti-cancer intermediate, allowing for rapid, high-resolution separation and ensuring the purity required for downstream biological assays.

References

  • Kraus, H., Français, A., O'Brien, M., Frost, J., Diéguez-Vázquez, A., Polara, A., Baricordi, N., Horan, R., Hsu, D., Tsunoda, T., & Ley, S. V. (2013). "Synthesis of spongistatin 2 employing a new route to the EF fragment." Chemical Science (RSC Publishing), 4, 1989-1994. URL:[Link]

  • Wang, X., Allen, S., Blake, J. F., Bowcut, V., Briere, D. M., Calinisan, A., Dahlke, J. R., Fell, J. B., Fischer, J. P., Gunn, R. J., Hallin, J., Laguer, J., Lawson, J. D., Medwid, J., Newhouse, B., Nguyen, P., O'Leary, J. M., Olson, P., Pajk, S., Rahbaek, L., Rodriguez, M., Smith, C. R., Tang, T. P., Thomas, N. C., Vanderpool, D., Vigers, G. P., Christensen, J. G., & Marx, M. A. (2022). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, 65(4), 3123-3133. URL:[Link]

Sources

Application

Procuring and Utilizing 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) in Advanced Organic Synthesis

Introduction and Strategic Context In the landscape of complex organic synthesis and drug development, the protection of sensitive functional groups is a critical path. The para-methoxybenzyl (PMB) group is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the landscape of complex organic synthesis and drug development, the protection of sensitive functional groups is a critical path. The para-methoxybenzyl (PMB) group is a cornerstone protecting group for alcohols, prized for its orthogonal cleavage under mild oxidative conditions (e.g., using DDQ) 1. However, traditional methods for installing the PMB group rely on either strongly basic conditions (Williamson ether synthesis via PMB-Cl and NaH) or strongly acidic conditions (PMB-trichloroacetimidate and TfOH). These extremes often lead to the degradation of complex, polyfunctionalized intermediates.

To circumvent these limitations, 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS: 937184-70-8), commonly known as Dudley Reagent II or PMBO-lepidine , was developed . This bench-stable reagent enables the transfer of the PMB group onto alcohols under essentially neutral conditions, preserving both acid- and base-sensitive moieties 2.

Procurement and Analytical Validation (QC)

When procuring Dudley Reagent II from commercial suppliers, rigorous quality control (QC) is mandatory. Impurities in the reagent—such as unreacted 2-chloro-4-methylquinoline or 4-methoxybenzyl alcohol from its synthesis—can act as nucleophilic sinks or poison the activation step.

Table 1: Physicochemical Properties & QC Specifications for Procurement

ParameterSpecificationAnalytical Validation Method
Chemical Name 2-(4-Methoxybenzyloxy)-4-methylquinolineN/A
CAS Number 937184-70-8N/A
Molecular Weight 279.33 g/mol Mass Spectrometry (ESI+)
Appearance White to off-white powderVisual Inspection
Melting Point 73 - 78 °CCapillary Melting Point Apparatus
Purity (Assay) ≥ 97%HPLC (UV detection at 254 nm)
Identity Conforms to structure1H-NMR (CDCl3): Singlets at ~3.8 ppm (OCH3) and ~5.4 ppm (CH2)

Mechanistic Insight: The Causality of PMB Transfer

Understanding the mechanism of Dudley Reagent II is essential for troubleshooting and optimizing yields. The reagent itself is inert to alcohols at room temperature. The causality of the reaction relies on a two-step activation-transfer sequence:

  • Activation: The addition of methyl triflate (MeOTf) selectively N-methylates the quinoline nitrogen. This transforms the inert quinoline into a highly electrophilic N-methylquinolinium salt 3.

  • Transfer: Upon mild heating (typically 80 °C), the alcohol nucleophile attacks the benzylic carbon. The thermodynamic driving force of this reaction is the irreversible expulsion of a highly stable, neutral aromatic byproduct: 1,4-dimethylquinolin-2(1H)-one 2. This pathway operates on the border of SN1 and SN2 mechanisms, avoiding the generation of destructive alkoxides or strong Brønsted acids.

Mechanism R1 Dudley Reagent II (PMB Donor) Int N-Methylquinolinium Salt (Reactive Intermediate) R1->Int RT, Toluene Act MeOTf (Activator) Act->Int RT, Toluene Prod R-O-PMB (Protected Ether) Int->Prod Heat (80°C) Byp 1,4-Dimethylquinolin-2-one (Byproduct) Int->Byp Leaving Group Alc Alcohol (R-OH) Alc->Prod Nucleophilic Attack

Fig 1. Mechanism of PMB transfer via N-methylquinolinium salt activation.

Table 2: Comparative Advantages of PMB Protection Methods

MethodReagentsReaction ConditionsSubstrate Compatibility
Williamson Ether PMB-Cl, NaHStrongly BasicPoor for base-sensitive groups (e.g., esters, Fmoc)
Trichloroacetimidate PMB-TCA, TfOHStrongly AcidicPoor for acid-sensitive groups (e.g., silyl ethers, acetals)
Dudley Reagent II PMBO-Lepidine, MeOTfNeutral / Mildly AcidicExcellent for both acid- and base-sensitive substrates

Experimental Protocol: Self-Validating PMB Protection

This protocol is designed as a self-validating system. By observing specific physical and chromatographic changes, the scientist can confirm the success of each mechanistic step in real-time.

Materials Required:
  • Substrate Alcohol (1.0 equiv)

  • 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) (1.5 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.5 equiv) — Caution: Highly reactive alkylating agent. Handle in a fume hood with appropriate PPE.

  • Anhydrous Toluene or Trifluorotoluene (0.1 M relative to alcohol)

  • MgO (optional, 2.0 equiv) — Recommended if the substrate is extremely acid-sensitive, to scavenge trace TfOH.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Reagent Solvation: Dissolve the substrate alcohol and Dudley Reagent II in anhydrous toluene. Causality Note: Toluene is chosen over dichloromethane because its higher boiling point (110 °C) accommodates the thermal activation required for the PMB transfer.

  • Activation (Validation Checkpoint 1): At room temperature, add MeOTf dropwise via syringe. Stir for 10–15 minutes.

    • Self-Validation: The reaction mixture will often become cloudy or precipitate an oil. This is the formation of the N-methylquinolinium triflate salt. Spotting the mixture on a TLC plate will reveal a baseline spot (UV active), confirming salt formation.

  • Thermal Transfer: Transfer the flask to a pre-heated oil bath at 80–90 °C. Stir for 2 to 12 hours depending on the steric hindrance of the alcohol.

  • Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via TLC (typically Hexanes/Ethyl Acetate).

    • Self-Validation: You must observe the disappearance of the starting alcohol, the appearance of the less polar PMB-ether product, and the appearance of a highly polar, strongly UV-active spot near the baseline (the 1,4-dimethylquinolin-2-one byproduct).

  • Quench and Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with saturated aqueous NaHCO3. Causality Note: The mild basic wash neutralizes any trace triflic acid generated from adventitious moisture reacting with MeOTf.

  • Purification: Extract the aqueous layer with DCM, dry the combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography. The non-polar PMB ether elutes cleanly, leaving the highly polar quinolone byproduct on the column.

Workflow P1 1. Procurement & QC (Verify Purity >97%) P2 2. Reagent Activation (Add MeOTf at RT) P1->P2 P3 3. PMB Transfer (Heat to 80-90 °C) P2->P3 P4 4. Reaction Monitoring (TLC Validation) P3->P4 P5 5. Aqueous Workup (NaHCO3 Wash) P4->P5 P6 6. Purification (Flash Chromatography) P5->P6

Fig 2. Step-by-step experimental workflow for alcohol PMB protection.

References

  • Sigma-Aldrich. "2-(4-Methoxybenzyloxy)-4-methylquinoline Product Specification." Sigma-Aldrich Catalog.
  • Chem-Station Int. Ed. "Benzyl (Bn) Protective Group." Chem-Station.
  • Stewart, C. A., Peng, X., & Paquette, L. A. "Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions." ResearchGate.
  • University of Pretoria. "A [2,3]-Wittig rearrangement approach towards the stereoselective synthesis of the C(10)–C(20) backbone of the fumonisins." UP Repository.

Sources

Method

Application Notes and Protocols for the Development of 2-(4-Methoxybenzyloxy)-4-methylquinoline as a Novel Antimalarial Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(4-Methoxybenzyloxy)-4-methylquinoline as a potential antimalarial agent. Th...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(4-Methoxybenzyloxy)-4-methylquinoline as a potential antimalarial agent. This document outlines the rationale, proposed synthesis, potential mechanism of action, and detailed protocols for the preclinical evaluation of this compound.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline nucleus is a cornerstone in the history of antimalarial chemotherapy, with venerable drugs like quinine and chloroquine saving countless lives.[1][2][3][4][5] However, the emergence and spread of drug-resistant Plasmodium parasites necessitate the development of new chemical entities.[1][6] The versatility of the quinoline core allows for extensive chemical modifications to develop novel analogs with potent activity against both sensitive and resistant parasite strains.[6][7][8] This document focuses on a specific, novel derivative, 2-(4-Methoxybenzyloxy)-4-methylquinoline, as a promising candidate for antimalarial drug development.

Compound Profile: 2-(4-Methoxybenzyloxy)-4-methylquinoline

Structure:

Rationale for Investigation:

The structure of 2-(4-Methoxybenzyloxy)-4-methylquinoline incorporates several features that suggest potential antimalarial activity. The 4-methylquinoline core is a recognized pharmacophore. The 2-benzyloxy substitution offers a potential site for interaction with parasitic targets, and the 4-methoxybenzyl group can influence solubility, metabolic stability, and target engagement. This compound represents a novel chemical space within the broader class of quinoline-based antimalarials.

Proposed Synthesis Workflow

The synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline can be approached through a multi-step process, starting from commercially available precursors. The following workflow is proposed based on established quinoline chemistry.[9][10]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-methyl-2-quinolone cluster_1 Step 2: Chlorination cluster_2 Step 3: Etherification A Aniline C 4-methyl-2-quinolone A->C Conrad-Limpach reaction B Ethyl acetoacetate B->C D 2-chloro-4-methylquinoline C->D POCl3 F 2-(4-Methoxybenzyloxy)- 4-methylquinoline D->F NaH, THF E 4-methoxybenzyl alcohol E->F

Caption: Proposed synthetic route for 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Proposed Mechanism of Action: Targeting the Cytochrome bc1 Complex

While the precise mechanism of action for this novel compound is yet to be elucidated, its structural similarity to other 4(1H)-quinolones suggests a potential interaction with the mitochondrial cytochrome bc1 complex of Plasmodium falciparum.[11][12][13][14][15] This complex is a validated and crucial target for antimalarial drugs. Inhibition of the cytochrome bc1 complex disrupts the parasite's electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death.[12][13][15]

Mechanism_of_Action cluster_0 Plasmodium Mitochondrion ETC Electron Transport Chain (ETC) bc1 Cytochrome bc1 Complex ETC->bc1 Electron Flow ATP ATP Synthesis bc1->ATP Proton Gradient Disruption Disruption of Proton Gradient bc1->Disruption Death Parasite Death ATP->Death Compound 2-(4-Methoxybenzyloxy)- 4-methylquinoline Compound->bc1 Binding Inhibition Inhibition Disruption->ATP Inhibition

Caption: Proposed mechanism of action targeting the parasite's cytochrome bc1 complex.

Experimental Protocols: A Step-by-Step Guide

Part 1: In Vitro Antiplasmodial Activity Assessment

The initial evaluation of 2-(4-Methoxybenzyloxy)-4-methylquinoline involves determining its efficacy against cultured P. falciparum. A standardized protocol is crucial for reproducible results.[16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.

Protocol: SYBR Green I-Based Fluorescence Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum. Incubate at 37°C in a modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxybenzyloxy)-4-methylquinoline in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in culture medium to obtain a range of test concentrations.

  • Assay Plate Preparation: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well black, flat-bottom microplate. Add 1 µL of the diluted compound solutions to the respective wells. Include parasite-free red blood cells as a negative control and parasites with no drug as a positive control.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this lysis buffer to each well and mix gently. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the parasite-free wells. Normalize the data to the positive control (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Data Interpretation:

Activity LevelIC50 Range (µM)
Highly Active< 0.1
Active0.1 - 1.0
Moderately Active1.1 - 10.0
Inactive> 10.0
Part 2: In Vitro Cytotoxicity Assessment

To evaluate the selectivity of the compound, its toxicity against a mammalian cell line is determined.[18]

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a human cell line (e.g., HepG2, HEK293).

Protocol: MTT Assay

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-(4-Methoxybenzyloxy)-4-methylquinoline. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using a non-linear regression model.

Selectivity Index (SI): The SI is a crucial parameter to assess the therapeutic window of the compound. SI = CC50 (mammalian cells) / IC50 (P. falciparum) A higher SI value (ideally >100) indicates greater selectivity for the parasite over host cells.

Part 3: In Vivo Antimalarial Efficacy in a Murine Model

Promising compounds from in vitro studies should be evaluated in an in vivo model to assess their efficacy in a whole organism. The Plasmodium berghei mouse model is a standard for this purpose.[19][20][21][22]

Objective: To evaluate the in vivo antimalarial activity of 2-(4-Methoxybenzyloxy)-4-methylquinoline in a 4-day suppressive test using P. berghei-infected mice.

Protocol: Peters' 4-Day Suppressive Test

  • Animal Model: Use Swiss albino mice (6-8 weeks old, 20-25 g).

  • Parasite Inoculation: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei ANKA-infected red blood cells.

  • Compound Administration: Randomly group the mice (n=5 per group). Two hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. Include a negative control group (vehicle) and a positive control group (e.g., chloroquine at 10 mg/kg/day).

  • Parasitemia Monitoring: On day 5 post-infection, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of chemosuppression using the following formula: % Suppression = [ (A - B) / A ] * 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

  • Survival Monitoring: Monitor the mice daily for 30 days to determine the mean survival time.

Expected Outcomes:

ParameterDescription
ED50/ED90 The effective dose that reduces parasitemia by 50% or 90%.
Mean Survival Time The average number of days the mice survive in each group.
Cure Rate The percentage of mice that clear the infection and survive for the entire observation period.

Structure-Activity Relationship (SAR) Insights

While SAR studies for this specific compound are yet to be conducted, general principles from other quinoline derivatives can guide future optimization.[6][7][23][24]

  • Substitution at the 4-position of the quinoline ring: Modifications at this position can significantly impact activity.

  • The benzyloxy linker: The length and flexibility of the linker can influence target binding.

  • The 4-methoxybenzyl group: Altering the substituent on this ring can affect pharmacokinetic properties.

Future work should involve synthesizing analogs of 2-(4-Methoxybenzyloxy)-4-methylquinoline to explore these relationships and optimize its antimalarial profile.

Conclusion

2-(4-Methoxybenzyloxy)-4-methylquinoline presents a novel and promising scaffold for the development of new antimalarial agents. The protocols outlined in these application notes provide a robust framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy studies. A thorough investigation of its mechanism of action and structure-activity relationships will be critical in advancing this compound through the drug discovery pipeline.

References

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Vertex AI Search.
  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Vertex AI Search.
  • Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • In vitro and in vivo analysis of the anti-plasmodial activity of ethanol extract of Phyllanthus nivosus W. Bull leaf - PMC. NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
  • In vitro in vivo and models used for antimalarial activity. [No source provided].
  • Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. [No source provided].
  • Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc 1 Complex. [No source provided].
  • Using humanised mice to understand Plasmodium falciparum growth and development. [No source provided].
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC. [No source provided].
  • Humanized Mouse Models for the Study of Human Malaria Parasite Biology, P
  • Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC. [No source provided].
  • Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy. American Journal of Tropical Medicine and Hygiene.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. [No source provided].
  • Antimalarial Drugs with Quinoline Nucleus and Analogs.
  • Evaluation of Plasmodium berghei Models in Malaria Research. [No source provided].
  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [No source provided].
  • Quinoline-based antimalarial hybrid compounds. PubMed.
  • Generation of a Mouse Model of Experimental Cerebral Malaria Using Host Mosquito-Derived Sporozoites. JoVE.
  • The cytochrome bc1 complex as an antip
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. Semantic Scholar.
  • In vitro assessment for cytotoxicity screening of new antimalarial candid
  • Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evalu
  • In vitro and in vivo models used for antimalarial activity: A brief review.
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. [No source provided].
  • In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae). MDPI.
  • IN VITRO ANTIPLASMODIAL ACTIVITY AND PHYTOCHEMICALS SCREENING OF ETHNOMEDICINAL PLANTS USED TO TREAT MALARIA ASSOCI
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC. [No source provided].
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • US6479660B1 - Process for the preparation of anti-malarial drugs.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central.
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. mesa malaria knowledge hub.
  • Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies. DTIC.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [No source provided].
  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate deriv

Sources

Technical Notes & Optimization

Troubleshooting

2-(4-Methoxybenzyloxy)-4-methylquinoline stability and storage conditions

Technical Support Center: 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) Subtitle: Troubleshooting, Stability, and Application Workflows Introduction Welcome to the Technical Support Center for 2-(4-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) Subtitle: Troubleshooting, Stability, and Application Workflows

Introduction

Welcome to the Technical Support Center for 2-(4-Methoxybenzyloxy)-4-methylquinoline , widely known in the field of organic synthesis as Dudley Reagent II or PMBO-lepidine . This reagent has revolutionized the protection of alcohols by enabling the transfer of the para-methoxybenzyl (PMB) group under remarkably mild conditions[1]. By avoiding the strongly basic conditions of the Williamson ether synthesis and the strongly acidic conditions of trichloroacetimidate methods, PMBO-lepidine preserves the integrity of highly sensitive functional groups during complex molecule synthesis[2].

FAQ: Storage, Handling, and Stability

Q: How should I store PMBO-lepidine to ensure maximum shelf life? A: To prevent premature degradation, store the reagent in a tightly closed container in a cool (2–8 °C), dry, and well-ventilated environment[3]. It is classified as a combustible solid (Storage Class 11), so it must be kept strictly isolated from strong oxidizing agents, acids, and direct light. While it is stable at room temperature for short operational periods, prolonged exposure to ambient moisture can lead to hydrolysis of the ether linkage.

Q: My PMBO-lepidine appears slightly yellow instead of white. Is it degraded? A: Pure PMBO-lepidine is a white crystalline solid with a melting point of 73–78 °C[4]. A slight yellowing often indicates trace oxidation of the quinoline core or minor cleavage of the PMB group. Self-Validation Check: Before committing to a critical synthesis, verify the reagent's integrity via ^1H NMR in CDCl3. Look for the intact benzylic CH2 singlet at ~5.38 ppm and the methoxy singlet at 3.81 ppm[4]. If the benzylic peak has shifted or diminished significantly, the batch should be recrystallized or discarded.

Troubleshooting Guide: Experimental Workflows

Issue 1: Degradation of acid-sensitive substrates during protection. Cause: You are likely using the mildly acidic Camphorsulfonic Acid (CSA) activation protocol. Allylic, propargylic, and highly substituted alcohols are prone to cation formation and subsequent dehydration under acidic conditions[1]. Solution: Switch to the Neutral Activation Protocol using Methyl Triflate (MeOTf) and Magnesium Oxide (MgO)[2]. MgO acts as an insoluble acid scavenger, neutralizing any trace triflic acid generated during the reaction and ensuring a strictly neutral environment.

Issue 2: Low yields or incomplete reactions with tertiary alcohols. Cause: Steric hindrance significantly slows the SN1-like transfer of the PMB group from the activated lepidinium salt to the alcohol[1]. Solution: If using the CSA protocol, increase the reaction time from the standard 24 hours to 48–96 hours[1]. Alternatively, switch to the highly reactive MeOTf protocol, which forces rapid activation and can push hindered substrates to completion in a fraction of the time[2].

Validated Experimental Protocols

Protocol A: Mildly Acidic Activation (CSA)

Causality: Camphorsulfonic acid (CSA) reversibly protonates the quinoline nitrogen, activating the reagent to transfer the PMB group. This method avoids inorganic promoters and simplifies workup, as the byproduct (2-quinolone) is easily separable by standard silica gel chromatography[1].

  • Preparation: In a flame-dried flask under argon, dissolve the alcohol (1.0 equiv) and PMBO-lepidine (1.2–1.5 equiv) in anhydrous dichloromethane (DCM) or toluene to achieve a 0.2 M concentration.

  • Activation: Add a catalytic amount of CSA (0.05–0.1 equiv)[1]. Self-validation: The solution should remain clear; immediate cloudiness indicates moisture contamination.

  • Reaction: Stir at room temperature. Monitor by TLC. Primary alcohols typically complete in 24 hours; hindered tertiary alcohols may require 48–96 hours[1].

  • Isolation: Directly load the crude reaction mixture onto a silica gel column. The absence of inorganic salts allows for immediate purification[1].

Protocol B: Neutral Activation (MeOTf / MgO)

Causality: Methyl triflate irreversibly methylates the quinoline nitrogen, generating a highly reactive N-methyl lepidinium salt. This drives the PMB transfer rapidly without generating acidic protons. MgO is included to scavenge trace acids[2].

  • Preparation: Prepare an ice-cold mixture of PMBO-lepidine (2.0 equiv), vacuum-dried MgO (2.0 equiv), and the alcohol substrate (1.0 equiv) in benzotrifluoride (PhCF3) or toluene[2].

  • Activation: Dropwise, add Methyl Triflate (MeOTf) (2.0 equiv) to the chilled suspension[2]. Safety Note: MeOTf is a potent alkylating agent; handle exclusively in a fume hood with appropriate PPE.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes[2]. Self-validation: The reaction is complete when TLC indicates full consumption of the starting alcohol. The rapid kinetics are driven by the high leaving-group ability of the N-methyl-2-quinolone byproduct.

  • Isolation: Filter the mixture through a Celite pad to remove MgO, concentrate under reduced pressure, and purify via chromatography[2].

Quantitative Data Summary

The following table summarizes the performance metrics of the different activation strategies to help you optimize your synthetic route.

Activation MethodReagentsEnvironmentTypical Reaction TimeSubstrate CompatibilityYield Range
Mildly Acidic CSA (cat.)Acidic (Mild)24 - 96 hoursRobust primary, secondary, and tertiary alcohols79% - 95%
Neutral (Fast) MeOTf / MgONeutral30 - 60 minutesAcid-sensitive, allylic, and complex alcohols85% - 98%
Neutral (Slow) MeOTsNeutral48 - 72 hoursMildly sensitive alcohols65% - 93%

Process Visualizations

Workflow: Protocol Selection Decision Tree

Use this logical framework to determine the optimal activation method for your specific alcohol substrate.

ProtocolSelection Start Alcohol Substrate Needs PMB Protection AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive ProtocolNeutral Protocol B: Neutral Conditions (MeOTf + MgO + PhCF3) AcidSensitive->ProtocolNeutral Yes ProtocolAcidic Protocol A: Mildly Acidic (Catalytic CSA + Toluene/DCM) AcidSensitive->ProtocolAcidic No Hindered Is the alcohol sterically hindered? ProtocolAcidic->Hindered Time Increase Reaction Time (48-96h) Hindered->Time Yes Standard Standard Reaction Time (24h) Hindered->Standard No

Caption: Decision tree for selecting the optimal PMBO-lepidine activation protocol based on substrate.

Mechanistic Pathway: PMB Transfer

This diagram illustrates the causality of the reaction: activation of the quinoline core creates a highly reactive intermediate that facilitates the transfer of the PMB group.

Mechanism Reagent PMBO-lepidine (Dudley Reagent II) ActivatedSpecies Activated Intermediate (Lepidinium Salt) Reagent->ActivatedSpecies + Activator Activator Activator (MeOTf or CSA) Activator->ActivatedSpecies PMBEther R-O-PMB (Protected Alcohol) ActivatedSpecies->PMBEther + R-OH (PMB Transfer) Byproduct 1-Methyl-2-quinolone (Inert Byproduct) ActivatedSpecies->Byproduct Leaving Group Alcohol R-OH (Alcohol Substrate) Alcohol->PMBEther

Caption: Mechanistic pathway of PMBO-lepidine activation and subsequent PMB ether formation.

References

  • Google Patents (US7960553B1) - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.
  • ResearchGate - Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline

Welcome to the technical support center for the purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable synthetic intermediate. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges you may encounter during your experiments.

Introduction to the Purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline

2-(4-Methoxybenzyloxy)-4-methylquinoline is a key structural motif in medicinal chemistry, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The primary synthetic route involves the condensation of 4-methoxybenzyl alcohol with 2-chlorolepidine (2-chloro-4-methylquinoline)[1]. The purity of the final product is paramount for its downstream applications, necessitating robust purification strategies to remove unreacted starting materials, byproducts, and residual solvents. This guide will focus on the two most common and effective purification techniques: column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline?

A1: Given the SNAr synthesis pathway, the most probable impurities include:

  • Unreacted 2-chlorolepidine: A common starting material that may persist if the reaction does not go to completion.

  • Unreacted 4-methoxybenzyl alcohol: The other key starting material.

  • 4-methoxybenzaldehyde: An oxidation byproduct of 4-methoxybenzyl alcohol.

  • Side products from the base: Depending on the base used, side reactions can introduce impurities.

  • Solvent residues: Residual high-boiling point solvents like DMF or DMSO are common if used in the reaction[2].

Q2: How do I choose the right purification method: column chromatography or recrystallization?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Column chromatography is ideal for separating mixtures with components of different polarities and is effective for both small and large-scale purifications[3]. It is particularly useful for removing impurities that have similar solubility to your product.

  • Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure (e.g., after a preliminary chromatographic separation) or for large-scale purification where chromatography may be less practical[4][5]. The key is finding a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures[4][5].

Q3: What is a good starting point for a solvent system for column chromatography?

A3: For quinoline derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate[5]. A good initial ratio to try is 9:1 or 8:2 (hexane:ethyl acetate), and then adjust the polarity based on the separation observed on a Thin-Layer Chromatography (TLC) plate.

Q4: My quinoline derivative is streaking on the TLC plate. What does this mean for my column chromatography?

A4: Streaking on a TLC plate, especially for nitrogen-containing compounds like quinolines, often indicates strong interaction with the acidic silanol groups on the silica gel. This can lead to poor separation and low recovery during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system[5].

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a step-by-step guide for the purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline using silica gel column chromatography.

Materials:

  • Crude 2-(4-Methoxybenzyloxy)-4-methylquinoline

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

    • If streaking is observed, add a drop of triethylamine to the developing solvent and re-run the TLC.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., hexane:ethyl acetate 9:1).

    • Collect the eluate in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by collecting a small sample from each fraction and analyzing it by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Protocol 2: Purification by Recrystallization

This protocol outlines the procedure for purifying solid 2-(4-Methoxybenzyloxy)-4-methylquinoline by recrystallization.

Materials:

  • Crude 2-(4-Methoxybenzyloxy)-4-methylquinoline

  • A suitable solvent or solvent pair (e.g., ethanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube gently. The solvent should dissolve the compound completely when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Issue 1: Low Recovery from Column Chromatography

Question: I am getting a very low yield of my product after column chromatography. What could be the issue?

Answer: Low recovery can be due to several factors:

  • Irreversible Adsorption: The basic nitrogen of the quinoline ring can bind strongly to the acidic silica gel, leading to the product not eluting from the column.

    • Solution: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel[5]. Alternatively, consider using a less acidic stationary phase like neutral alumina.

  • Improper Solvent Polarity: If the eluent is not polar enough, your compound may not move down the column.

    • Solution: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Product Degradation: Some quinoline derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography. Neutralizing the silica with triethylamine can also help prevent degradation.

Issue 2: Co-elution of Impurities

Question: An impurity is eluting with my product during column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the impurity is very similar to your product.

  • Optimize the Solvent System: Try a different solvent system with different selectivity. For instance, if you are using hexane/ethyl acetate, try a system like dichloromethane/methanol or toluene/acetone.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase can often improve separation.

  • Column Dimensions: Using a longer, narrower column can increase the separation efficiency.

Issue 3: Oiling Out During Recrystallization

Question: My compound is precipitating as an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" happens when the compound precipitates from the solution above its melting point, often due to a highly saturated solution cooling too quickly or the presence of impurities that depress the melting point.

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.

  • Seed the Solution: Introduce a small seed crystal of the pure compound to encourage crystallization at a higher temperature.

Issue 4: No Crystals Form Upon Cooling

Question: I have cooled my solution, but no crystals have formed. What can I do to induce crystallization?

Answer: This usually means the solution is not supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Add a Seed Crystal: A small crystal of the pure compound can initiate crystallization.

  • Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Use an Anti-Solvent: If you are using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then allow it to stand.

Data Presentation

Technique Parameter Recommended Starting Conditions Expected Outcome
TLC Mobile PhaseHexane:Ethyl Acetate (8:2 v/v)Rf of product ~0.2-0.4
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)>95% purity
Mobile PhaseGradient of Hexane:Ethyl AcetateSeparation from starting materials and byproducts
Recrystallization SolventEthanol or Ethyl Acetate/HexaneCrystalline solid with sharp melting point

Visualizations

Workflow for Troubleshooting Column Chromatography

start Problem with Column Chromatography low_recovery Low Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution no_elution Product Not Eluting start->no_elution lr_sol1 Add Triethylamine to Eluent low_recovery->lr_sol1 lr_sol2 Use Neutral Alumina low_recovery->lr_sol2 lr_sol3 Increase Eluent Polarity low_recovery->lr_sol3 ce_sol1 Change Solvent System (e.g., DCM/MeOH) co_elution->ce_sol1 ce_sol2 Use Gradient Elution co_elution->ce_sol2 ce_sol3 Use a Longer Column co_elution->ce_sol3 ne_sol1 Significantly Increase Eluent Polarity no_elution->ne_sol1 ne_sol2 Consider Reversed-Phase Chromatography no_elution->ne_sol2

Caption: Troubleshooting workflow for common column chromatography issues.

Decision Tree for Purification Method Selection

start Start: Crude Product is_solid Is the product a solid at room temperature? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Liquid) purity_check->column_chrom No recrystallization Perform Recrystallization purity_check->recrystallization Yes post_column_recrys Recrystallize after column for higher purity column_chrom->post_column_recrys

Caption: Decision-making process for selecting the appropriate purification method.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2003). Journal of Chromatography A. Retrieved from [Link]

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2020). Molecules. Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHOXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (1996). HETEROCYCLES. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

  • Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (2023). SPE Journal. Retrieved from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical parameters governing the synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical parameters governing the synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline. Widely known as Dudley Reagent II or PMBO-lepidine ()[1], this compound is an indispensable reagent for transferring the para-methoxybenzyl (PMB) protecting group onto alcohols under strictly neutral conditions ()[2].

The synthesis relies on a nucleophilic aromatic substitution (S_NAr) reaction between 4-methoxybenzyl alcohol and 2-chloro-4-methylquinoline ()[3]. While conceptually straightforward, researchers frequently encounter yield bottlenecks due to incomplete alkoxide formation, phase-transfer inefficiencies, or competing hydrolysis. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Failure Points

Understanding the reaction pathway is the first step in troubleshooting. The S_NAr mechanism requires the generation of a highly nucleophilic alkoxide to attack the electron-deficient C2 position of the quinoline core. Failure to strictly control moisture leads to a competing hydrolysis pathway.

Workflow PMB 4-Methoxybenzyl Alcohol (Nucleophile Precursor) Base Base Addition (NaH or KOH/18-C-6) PMB->Base Deprotonation Alkoxide PMB Alkoxide (Active Nucleophile) Base->Alkoxide -H2 (or H2O) Meisenheimer Meisenheimer Complex (S_NAr Transition State) Alkoxide->Meisenheimer Attack at C2 Quinoline 2-Chloro-4-methylquinoline (Electrophile) Quinoline->Meisenheimer Electrophilic Core Water Trace H2O / OH⁻ (Contaminant) Quinoline->Water Competing Reaction Product 2-(4-Methoxybenzyloxy)-4-methylquinoline (Target Reagent) Meisenheimer->Product -Cl⁻ (Leaving Group) Lepidone 2-Hydroxy-4-methylquinoline (Hydrolysis Byproduct) Water->Lepidone Hydrolysis

Figure 1: SNAr mechanistic pathway and competing hydrolysis in the synthesis of PMBO-lepidine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of protocol depends on your scale and safety requirements.

Protocol A: Standard e-EROS Method (NaH / THF)

Best for: Small to medium scale (< 10 grams), rapid synthesis.

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation : Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C. Dropwise add 1.05 equivalents of 4-methoxybenzyl alcohol.

  • Validation Check : Stir for 50 minutes at room temperature. The cessation of hydrogen gas evolution self-validates complete alkoxide formation ()[1].

  • Substitution : Cool the mixture back to 0 °C. Add 1.0 equivalent of 2-chloro-4-methylquinoline portion-wise.

  • Reaction : Warm to room temperature and stir for 12 hours.

  • Workup & Purification : Quench carefully with ice-cold water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the crystalline product.

Protocol B: Scalable Phase-Transfer Method (KOH / 18-Crown-6 / Toluene)

Best for: Large scale (> 10 grams), avoiding hazardous NaH.

  • Preparation : In a round-bottom flask, combine 1.2 equivalents of 4-methoxybenzyl alcohol, 1.0 equivalent of 2-chloro-4-methylquinoline, 4.1 equivalents of freshly ground KOH, and 0.06 equivalents of 18-crown-6 in toluene (0.5 M) ()[4].

  • Reaction : Heat the mixture to reflux for 1–2 hours.

  • Validation Check : Monitor by TLC. The 18-crown-6 catalyst chelates the potassium ion, generating a "naked" alkoxide that rapidly consumes the quinoline electrophile.

  • Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, concentrate, and purify via recrystallization.

Yield Optimization Matrix

The following table summarizes quantitative data and mechanistic causality for various reaction conditions to help you select the optimal parameters for your laboratory setup.

Base SystemSolventAdditiveTempTimeTypical YieldMechanistic Causality
NaH (60%) THF (Anhydrous)None0 °C to RT12 h85–92%Irreversible deprotonation drives complete alkoxide formation, maximizing nucleophilicity.
KOH (Solid) Toluene18-Crown-6Reflux1–2 h90–95%Crown ether solubilizes K⁺, creating a highly reactive, unsolvated "naked" alkoxide.
KOH (Solid) TolueneNoneReflux12 h40–50%Poor phase transfer severely limits nucleophile availability in the organic phase.
t-BuOK THFNoneRT12 h75–80%Reversible deprotonation; steric hindrance of the t-BuOH byproduct slows the S_NAr rate.

Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion, and I recover unreacted 2-chloro-4-methylquinoline. How do I push it to completion? A: This is a classic symptom of incomplete alkoxide formation. 4-Methoxybenzyl alcohol is less acidic than standard aliphatic alcohols. If using Protocol A, you must allow sufficient time (at least 50 minutes) for the deprotonation step before adding the quinoline electrophile. If using Protocol B, the lack of a phase-transfer catalyst (18-crown-6) will severely limit the concentration of the active alkoxide. Ensure you are using the catalyst and that your KOH is finely ground to maximize surface area.

Q: I am detecting a highly polar, UV-active byproduct at the baseline of my TLC. What is it and how do I prevent it? A: This is 2-hydroxy-4-methylquinoline (lepidone). It forms via the hydrolysis of 2-chloro-4-methylquinoline. This competing reaction occurs when trace water reacts with your base to form hydroxide ions, which act as competing nucleophiles against the quinoline core. To prevent this, ensure your THF is strictly anhydrous and your NaH has not degraded into NaOH due to atmospheric moisture exposure.

Q: How do I efficiently separate the product from unreacted 2-chloro-4-methylquinoline during purification? A: Chromatographic separation can be tricky because the R_f values of the product and the starting quinoline are relatively close. The most effective strategy is to prevent the issue entirely by ensuring a slight excess of the PMB alkoxide (1.05 to 1.2 equivalents), which drives the limiting reagent (2-chloro-4-methylquinoline) to complete consumption. Unreacted PMB alcohol is significantly more polar and is easily washed away during aqueous workup or separated via rapid silica plug filtration.

Q: Do I need to wash the mineral oil out of the NaH dispersion before starting the reaction? A: No. While some general protocols recommend washing NaH with hexanes prior to use, it is unnecessary for this specific synthesis and introduces a high risk of moisture contamination. The mineral oil is chemically inert and will elute rapidly in non-polar solvent systems (e.g., 100% hexanes) during the initial stages of your silica gel chromatography, well before your target product elutes.

References

  • Dudley, G. B. (2010). 2-(4-Methoxybenzyloxy)-4-methylquinoline. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from[Link]

  • Leibniz Universität Hannover. (n.d.). Experimental Protocols. Retrieved from [Link]

  • Nwoye, E. O., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (14), 1436-1437.[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of MBMQ

Compound Overview & Analytical Context MBMQ (4-{[3′,4′-(methylenedioxy)benzyl]amino}-6-methoxyquinazoline) is a potent, selective phosphodiesterase 5 (PDE5) inhibitor. In drug development and biomedical research, accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Overview & Analytical Context

MBMQ (4-{[3′,4′-(methylenedioxy)benzyl]amino}-6-methoxyquinazoline) is a potent, selective phosphodiesterase 5 (PDE5) inhibitor. In drug development and biomedical research, accurate quantification of MBMQ is critical. It is frequently analyzed in pharmacokinetic studies and in vitro assays, such as those investigating its role in1[1] or2 in renal epithelial models[2].

Due to its quinazoline core and secondary amine, MBMQ presents specific chromatographic and mass spectrometric challenges, including peak tailing and matrix-induced ion suppression. This guide is designed to help researchers troubleshoot and optimize their LC-MS/MS workflows.

Standard Operating Procedure: Sample Preparation

To ensure assay trustworthiness and create a self-validating system, this protocol utilizes a rapid protein precipitation (PPT) method coupled with phospholipid depletion to minimize matrix effects and track recovery.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma or cell lysate into a 1.5 mL low-bind microcentrifuge tube.

  • Spike (Self-Validation): Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 100 ng/mL). Causality: The IS corrects for any variations in extraction recovery and ionization efficiency, validating the quantitative accuracy of every single run.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Causality: The acidic organic solvent denatures binding proteins and disrupts non-covalent analyte-protein interactions, ensuring high recovery of the hydrophobic MBMQ molecule.

  • Mix: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete precipitation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filter (Matrix Cleanup): Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or Phree™). Causality: Removing glycerophospholipids prevents them from co-eluting with MBMQ and causing ion suppression in the MS source.

  • Transfer: Collect 100 µL of the purified extract into an autosampler vial with a glass insert.

  • Inject: Inject 2–5 µL into the LC-MS/MS system.

Workflow Visualization

MBMQ_Workflow A 1. Biological Sample (Plasma/Cell Lysate) B 2. Protein Precipitation (ACN + 0.1% FA) A->B C 3. LC Separation (C18, Gradient Elution) B->C D 4. ESI(+) Ionization [M+H]+ m/z 310.1 C->D E 5. MRM Detection (Triple Quadrupole MS) D->E

Fig 1. End-to-end LC-MS/MS workflow for the quantification of MBMQ in biological matrices.

Quantitative Data & Instrument Parameters

To facilitate rapid assay setup, the following tables summarize the optimized chromatographic and mass spectrometric parameters for MBMQ.

Table 1: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Fragment Identity Collision Energy (eV)
MBMQ (Quantifier) 310.1 135.1 Methylenedioxybenzyl cation 25

| MBMQ (Qualifier) | 310.1 | 175.1 | Methoxyquinazoline core | 35 |

Table 2: LC Gradient Conditions Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Linear
2.501090Linear
3.501090Hold
3.60955Linear
5.00955Re-equilibration

Troubleshooting & FAQs

Q1: I am observing severe peak tailing for MBMQ. How can I improve peak symmetry? Expert Insight: MBMQ contains a quinazoline ring with basic nitrogen atoms (pKa ~7.5). In standard reversed-phase chromatography, these basic sites undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase. Solution: Ensure the mobile phase is sufficiently acidic (pH < 3) by strictly maintaining 0.1% Formic Acid in both aqueous and organic phases. This fully protonates both the silanols (rendering them neutral) and the quinazoline nitrogens, preventing electrostatic binding. If tailing persists, switch to a column with a Charged Surface Hybrid (CSH) or polar-embedded groups designed specifically to repel basic compounds.

Q2: My signal intensity drops significantly when analyzing MBMQ in plasma compared to neat solvent. What is causing this? Expert Insight: This is a classic symptom of matrix effect (ion suppression) in the Electrospray Ionization (ESI) source. Endogenous phospholipids co-eluting with MBMQ compete for charge droplets during the desolvation process, suppressing the analyte's ionization efficiency. Solution: Implement Step 6 of our protocol (Phospholipid Removal Plate). Additionally, review your chromatogram to ensure MBMQ elutes before the highly retained phospholipid elution zone. Diverting the LC flow to waste during the first 0.5 minutes and after 3.0 minutes will also keep the MS source clean.

Q3: I am detecting MBMQ in my blank injections following high-concentration calibration standards. How do I eliminate carryover? Expert Insight: The hydrophobic nature of the methylenedioxybenzyl moiety causes MBMQ to adsorb onto the hydrophobic surfaces of the autosampler needle, rotor seal, or injection valve. Solution: Standard methanol/water washes are insufficient. Implement a highly organic, aggressive wash solvent. A mixture of 50% Methanol, 50% Isopropanol with 0.1% Formic Acid is highly effective for solubilizing hydrophobic quinazoline derivatives. Increase the needle wash time to at least 10 seconds post-injection.

Q4: Can I use Ammonium Acetate instead of Formic Acid in the mobile phase? Expert Insight: While Ammonium Acetate (pH ~6.8) is excellent for some neutral compounds, it is not recommended for MBMQ. At neutral pH, MBMQ is only partially protonated, which can lead to split peaks or broadened peak shapes. Furthermore, positive ESI efficiency for MBMQ is heavily dependent on the abundance of protons [M+H]+ in the mobile phase, making Formic Acid the superior choice for maximum sensitivity.

References

  • Source: National Institutes of Health (NIH)
  • Title: Stimulation of AQP2 membrane insertion in renal epithelial cells in vitro and in vivo by the cGMP phosphodiesterase inhibitor sildenafil citrate (Viagra)

Sources

Troubleshooting

Technical Support Center: Optimizing the Combes Quinoline Synthesis

Welcome to the Application Science Support Center. The Combes quinoline synthesis is a highly effective, classical method for constructing 2,4-disubstituted quinoline scaffolds—a privileged structure in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The Combes quinoline synthesis is a highly effective, classical method for constructing 2,4-disubstituted quinoline scaffolds—a privileged structure in drug development and medicinal chemistry. However, traditional methodologies often suffer from severe drawbacks, including harsh reaction conditions, extensive tar formation, and poor regioselectivity.

This guide is designed for researchers and drug development professionals seeking to troubleshoot and modernize their Combes synthesis workflows using field-proven catalytic improvements.

Mechanistic Principles & The Root of the Problem

To troubleshoot the Combes synthesis, one must first understand the causality of the reaction. The process involves the condensation of an unsubstituted or substituted aniline with a 1,3-diketone 1[1].

The workflow proceeds via a rapid nucleophilic attack to form a carbinolamine, which dehydrates into a Schiff base (enamine). The critical bottleneck—and the source of most experimental failures—is the acid-catalyzed electrophilic aromatic annulation 2[2]. Because this rate-determining step requires the generation of a highly electrophilic iminium ion, classical protocols relied on aggressive Brønsted acids (e.g., concentrated H₂SO₄ or polyphosphoric acid) at elevated temperatures (100–150 °C) 3[3]. These conditions inevitably lead to substrate degradation.

Mechanism A Aniline + 1,3-Diketone B Carbinolamine Intermediate A->B Nucleophilic Attack C Schiff Base / Enamine B->C -H2O D Acid-Catalyzed Protonation C->D H+ Addition E Electrophilic Aromatic Annulation D->E Rate-Determining Step F Quinoline Derivative E->F Dehydration & Aromatization

Combes Synthesis Mechanism and Key Intermediates.

Troubleshooting Guides & FAQs

Q1: My reaction yields black tar and degraded byproducts. How can I prevent this? A1: Tar formation is the direct result of substrate polymerization and decomposition under harsh Brønsted acid conditions (H₂SO₄/PPA) 4[4].

  • Causality & Solution: Transition to milder Lewis acids or solid-supported catalysts. Lewis acids like Scandium(III) triflate (Sc(OTf)₃)5[5] or Silver triflate (AgOTf) 6[6] are highly oxophilic. They successfully coordinate to the carbonyl oxygen to drive the cyclization without the extreme protonating power that shreds aromatic rings. Additionally, slowly adding the diketone to the reaction mixture keeps its concentration low, favoring cross-coupling over self-polymerization 4[4].

Q2: I am using a meta-substituted aniline and getting an inseparable mixture of regioisomers. How do I control regioselectivity? A2: Meta-substituted anilines inherently pose regioselectivity challenges because the electrophilic ring closure can occur at either of the two available ortho positions 1[1].

  • Causality & Solution: Regioselectivity is heavily influenced by the steric bulk of the 1,3-diketone substituents during the rate-determining annulation step 2[2]. Increasing the steric bulk of the R-group on the diketone directs the cyclization toward the less hindered position. For example, using modified trifluoromethyl-β-diketones with methoxy-substituted anilines heavily favors 2-CF₃-quinolines, whereas chloro-anilines favor the 4-CF₃ regioisomer 2[2].

Q3: The enamine intermediate forms perfectly, but the cyclization stalls. What is the bottleneck? A3: Enamine formation is rapid, but generating the highly electrophilic iminium ion requires sufficient activation 1[1].

  • Causality & Solution: If you are moving away from strong Brønsted acids, ensure your catalyst is sufficiently active. Silica chloride has emerged as an excellent heterogeneous catalyst that generates a labile cationic center on the carbonyl carbon, facilitating cyclization with excellent yields and shorter reaction times 7[7].

Catalyst Performance Data

Selecting the right catalyst is paramount. The table below summarizes the quantitative improvements achieved by modernizing the reaction conditions.

Catalyst SystemReaction Temp (°C)TimeTypical Yield (%)Key Advantage / Disadvantage
Conc. H₂SO₄ 100–1501–2 h40–60Harsh conditions; highly prone to tarring 3[3].
ZnCl₂ (Lewis Acid)80–1002–4 h60–75Improved regioselectivity; moderate yields1[1].
Sc(OTf)₃ 801–3 hUp to 96Excellent yields; requires TEMPO additive 5[5].
AgOTf 15015–20 min~80Very fast; compatible with environmentally friendly solvents (EtOH) 6[6].
Silica Chloride 801 h85–95Heterogeneous; easy workup; reusable solid acid 7[7].

Optimized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Traditional H₂SO₄-Catalyzed Synthesis (Baseline)

Note: Use this only for robust, unsubstituted substrates.

  • Enamine Formation: In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol). Stir at room temperature for 1 hour.

    • Causality: Allows the initial nucleophilic attack to occur without forcing side reactions.

    • Validation Checkpoint: The reaction should be slightly exothermic. TLC (Hexane/EtOAc) must confirm the disappearance of the aniline spot.

  • Cyclization: Cool the flask in an ice bath to 0 °C. Slowly add concentrated H₂SO₄ (approx. 20 mL) dropwise with aggressive stirring3[3].

    • Causality: Cooling prevents the immediate polymerization of the highly reactive enamine upon contact with the strong acid.

  • Heating: Transfer the flask to a water bath and heat at 100 °C for 15–20 minutes.

    • Validation Checkpoint: The mixture will turn deep yellow/brown. LC-MS analysis of an aliquot should show the [M+H]⁺ peak of the target quinoline.

  • Quench & Isolate: Pour the mixture carefully over crushed ice and neutralize with ammonium hydroxide.

    • Causality: Neutralization precipitates the free quinoline base from the aqueous sulfate salts.

Protocol B: Improved Solid-Acid Catalyzed Synthesis (Silica Chloride)

Note: Recommended for sensitive substrates and to avoid aqueous basic workups.

  • Reagent Mixing: Mix aniline (1 mmol), 1,3-diketone (1 mmol), and Silica Chloride (20% w/w) in 5 mL of toluene 7[7].

    • Causality: Silica chloride provides a labile Si-Cl bond generating Lewis acid centers, promoting cyclization without the harshness of liquid acids.

  • Heating: Heat the mixture at 80 °C for 1 hour.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the fluorescent enamine spot under UV (254 nm) indicates successful annulation.

  • Workup: Filter the hot reaction mixture to remove the solid catalyst.

    • Causality: A heterogeneous catalyst allows for simple mechanical separation, completely avoiding emulsion issues typical of aqueous workups.

  • Purification: Wash the solid catalyst with cold water, concentrate the organic filtrate under reduced pressure, and recrystallize the crude product from ethanol.

    • Validation Checkpoint: A sharp melting point and clear ¹H-NMR aromatic signals confirm the purity of the quinoline derivative.

Troubleshooting Start Reaction Issue Identified Tar Tar Formation / Degradation? Start->Tar Switch Switch to Lewis Acid or Solid Catalyst Tar->Switch Yes Regio Poor Regioselectivity? Tar->Regio No Steric Increase Diketone Steric Bulk Regio->Steric Yes Stall Incomplete Cyclization? Regio->Stall No Heat Use Microwave or Oxophilic Acid Stall->Heat Yes

Troubleshooting workflow for optimizing Combes synthesis conditions.

References

  • Grokipedia - Combes quinoline synthesis.
  • Wikipedia - Combes quinoline synthesis.
  • PMC (National Institutes of Health) - Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Benchchem - Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Benchchem - Optimizing Catalyst Selection for Quinoline Derivative Synthesis.
  • ResearchGate - Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Benchchem - Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
  • IJCPS (International Journal of Chemical and Physical Sciences) - Silica chloride as an efficient solid acid catalyst.

Sources

Optimization

Technical Support Center: 2-(4-Methoxybenzyloxy)-4-methylquinoline (PMBO-Lepidine)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the optimization of protecting group strategies. 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the optimization of protecting group strategies.

2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS: 937184-70-8), commonly referred to as Dudley Reagent II or PMBO-lepidine, is a bench-stable reagent designed to transfer the para-methoxybenzyl (PMB) protecting group onto alcohols under exceptionally mild, nearly neutral conditions[1]. While it offers a powerful alternative to harsh Williamson ether syntheses or moisture-sensitive trichloroacetimidates[2], its long-term stability is highly dependent on solvent selection.

This guide addresses the critical nuances of storing and utilizing PMBO-lepidine, specifically focusing on the catastrophic loss of reagent activity when stored in Dimethyl Sulfoxide (DMSO).

Part 1: Troubleshooting & FAQ – Long-Term Stability in DMSO

Q: I prepared a 0.5 M stock solution of PMBO-lepidine in DMSO for high-throughput library synthesis. After three weeks at room temperature, the reagent no longer protects my alcohols. What happened? A: Your reagent has undergone spontaneous hydrolysis. While PMBO-lepidine is highly stable as a dry solid[3], DMSO is a highly polar, hygroscopic solvent that aggressively absorbs atmospheric moisture. Over time, the accumulated trace water acts as a nucleophile. Even in the absence of an explicit acid catalyst, the ambient moisture in DMSO slowly cleaves the benzylic ether linkage of the reagent, degrading it into 4-methylquinolin-2(1H)-one (lepidone) and 4-methoxybenzyl alcohol.

Q: What is the exact chemical causality behind this degradation? A: PMBO-lepidine is designed to be a latent electrophile. When activated (intentionally by an acid/alkylating agent, or unintentionally by trace protons in wet DMSO), the quinoline nitrogen becomes positively charged. This transforms the quinoline core into an excellent leaving group. The highly polarized benzylic carbon is then susceptible to attack. In your intended reaction, your substrate alcohol is the nucleophile. In a wet DMSO stock solution, water outcompetes the non-existent substrate, attacking the benzylic position and irreversibly destroying the reagent[4].

Q: Can I prevent this by storing the DMSO stock solution in the freezer (-20°C)? A: No, freezing DMSO exacerbates the problem. DMSO freezes at 18.5°C. Every time you remove the vial from the freezer to thaw, atmospheric moisture condenses on the inside of the vessel and dissolves into the thawing DMSO. This freeze-thaw cycle actively pumps water into your stock solution, rapidly accelerating the hydrolysis pathway.

Q: If DMSO is prohibited for storage, can I use it as the reaction solvent? A: It is highly discouraged. The PMB transfer relies on the formation of a cationic N-methylquinolinium intermediate[4]. DMSO is highly nucleophilic at oxygen and can intercept this intermediate (similar to a Swern-type activation), leading to complex side reactions and drastically reduced yields. Aromatic, non-nucleophilic solvents like trifluorotoluene or toluene are strictly required.

Part 2: Quantitative Data – Solvent Compatibility Matrix

To maximize the shelf-life and reactivity of PMBO-lepidine, solvent selection must prioritize low hygroscopicity and non-nucleophilic behavior. The table below summarizes the empirical stability of the reagent across common laboratory solvents.

SolventHygroscopicityNucleophilicityEstimated Half-Life (25°C)Recommended UsePrimary Degradation Pathway
DMSO Very HighHigh< 2 WeeksDo Not Use Hydrolysis to PMB-OH + Lepidone
DMF HighModerate~ 3 WeeksDo Not Use Hydrolysis
Dichloromethane LowLow> 6 MonthsShort-term stockStable (If stored over 4Å molecular sieves)
Toluene / PhCF₃ Very LowNone> 1 Year Ideal Reaction Solvent Stable (Maintains full electrophilic integrity)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of PMBO-lepidine: the intended anhydrous activation versus the catastrophic degradation in hygroscopic DMSO.

G cluster_intended Intended PMB Transfer (Anhydrous) cluster_degradation DMSO Storage Degradation (Hygroscopic) Reagent PMBO-Lepidine (Intact Reagent) Activation Activation (MeOTf or CSA) Reagent->Activation Fresh Prep Hydrolysis Spontaneous Hydrolysis (Ether Cleavage) Reagent->Hydrolysis Long-term DMSO Storage Intermediate N-Methylquinolinium Salt (Reactive Electrophile) Activation->Intermediate N-Alkylation/ Protonation Product PMB-Ether + Lepidone (Successful Protection) Intermediate->Product Alcohol Attack DMSO DMSO Solvent (Absorbs Atmospheric Moisture) H2O Trace H2O Accumulation (Nucleophile) DMSO->H2O Freeze-Thaw Cycles H2O->Hydrolysis Nucleophilic Attack Deg_Products Lepidone + PMB-Alcohol (Loss of Reagent Activity) Hydrolysis->Deg_Products Irreversible Degradation

Figure 1: PMBO-Lepidine intended activation pathway vs. DMSO-mediated hydrolysis.

Part 4: Self-Validating Protocol for PMB Etherification

To ensure absolute trustworthiness in your synthetic workflow, do not blindly trust aging reagents. The following protocol incorporates a mandatory Go/No-Go validation step to verify reagent integrity before committing valuable substrates.

Step 1: Reagent Quality Control (The "Go/No-Go" Gate)

Causality: Before setting up the reaction, you must prove the reagent has not hydrolyzed.

  • Dissolve 5 mg of your PMBO-lepidine batch in 0.5 mL of CDCl₃.

  • Acquire a rapid ¹H NMR spectrum.

  • Validation Check: Look at the benzylic CH₂ protons.

    • GO: A sharp singlet at ~5.4 ppm confirms intact PMBO-lepidine.

    • NO-GO: A singlet at ~4.6 ppm indicates the presence of 4-methoxybenzyl alcohol (degradation). Discard the batch.

Step 2: Anhydrous Reaction Setup

Causality: Excluding water prevents the reagent from acting as a PMB-donor to H₂O instead of your substrate.

  • Flame-dry a reaction flask under inert gas (Nitrogen or Argon).

  • Add the target alcohol (1.0 equiv) and intact PMBO-lepidine (1.5 to 2.0 equiv).

  • Dissolve in anhydrous trifluorotoluene (PhCF₃) to a concentration of 0.2 M. Note: PhCF₃ is chosen because its slight polarity stabilizes the transition state without coordinating to the electrophile.

Step 3: Activation & Monitoring

Causality: PMBO-lepidine is completely inert until the quinoline nitrogen is activated.

  • For Acid-Tolerant Substrates: Add Camphorsulfonic Acid (CSA) (0.05 - 0.1 equiv) and warm to 60°C[4].

  • For Acid-Sensitive Substrates: Add Methyl Triflate (MeOTf) (1.5 equiv) and 2,6-di-tert-butylpyridine (1.5 equiv) as an acid scavenger. Stir at room temperature.

  • Monitor via TLC. The highly UV-active PMBO-lepidine spot will consume, yielding the PMB-ether and the highly crystalline lepidone byproduct.

Step 4: Workup & Isolation

Causality: The reaction generates stoichiometric amounts of 4-methylquinolin-2(1H)-one (lepidone). Because lepidone is organic-soluble, simple aqueous washing is insufficient for pure isolation.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the CSA or triflate salts.

  • Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure.

  • Purify via silica gel flash chromatography. The lepidone byproduct is highly polar and will typically elute much later than your newly formed PMB-ether.

G QC Step 1: QC Check (NMR: CH2 at 5.4 ppm) Prep Step 2: Fresh Setup (Anhydrous PhCF3) QC->Prep Pass (Intact) React Step 3: Activation (MeOTf or CSA) Prep->React Inert Gas Purify Step 4: Isolation (Silica Chromatography) React->Purify Full Conversion

Figure 2: Self-validating experimental workflow for PMB etherification.

Part 5: References

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-(4-Methoxybenzyloxy)-4-methylquinoline Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Safety, Handling, and Application Guide for 2-(4-Methoxybenzyloxy)-4-methylquinoline

Welcome to the Technical Support Center for 2-(4-Methoxybenzyloxy)-4-methylquinoline , broadly recognized in the scientific community as Dudley Reagent II or PMBO-lepidine [1]. This portal is designed for researchers, sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Methoxybenzyloxy)-4-methylquinoline , broadly recognized in the scientific community as Dudley Reagent II or PMBO-lepidine [1]. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking authoritative guidance on the safe handling and experimental application of this reagent for the protection of alcohols as p-methoxybenzyl (PMB) ethers[2][3].

Technical Specifications & Safety Profile

Unlike traditional Williamson ether synthesis methods that rely on strongly basic conditions (e.g., NaH and PMBCl), PMBO-lepidine operates under mildly acidic or entirely neutral conditions[3][4]. This makes it an indispensable tool for researchers working with base-sensitive substrates or complex molecular architectures prone to side reactions[3].

Table 1: Chemical Properties & Safety Profile

ParameterSpecification
Chemical Name 2-(4-Methoxybenzyloxy)-4-methylquinoline
Common Synonyms Dudley Reagent II, PMBO-lepidine, PMBO-L[1]
CAS Number 937184-70-8[5]
Molecular Weight 279.33 g/mol
Appearance Crystalline solid / Powder[4]
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3
GHS Signal Word Danger
Required PPE N95 Dust mask, Eyeshields/Goggles, Nitrile Gloves, Lab Coat
Mechanistic Causality & Workflow

The efficacy of PMBO-lepidine lies in its ability to form a highly reactive intermediate without the need for harsh inorganic promoters[6]. The quinoline nitrogen is first activated by a mild Brønsted acid (like Camphorsulfonic Acid, CSA) or an alkylating agent (like Methyl Tosylate, MeOTs)[3][4]. This activation draws electron density away from the benzylic carbon, transforming the PMB group into a potent electrophile.

When the substrate alcohol is introduced, it attacks the benzylic position, facilitating the transfer of the PMB group and expelling a neutral 4-methyl-2-quinolone byproduct[4]. This byproduct is sterically distinct and easily removed during standard silica gel chromatography.

PMB_Transfer_Mechanism Reagent PMBO-lepidine (Dudley Reagent II) Intermediate Activated Quinolonium Intermediate Reagent->Intermediate Activation Activator Acid/Alkyl Activator (CSA or MeOTs) Activator->Intermediate Product PMB-Ether (Protected Alcohol) Intermediate->Product PMB Transfer Byproduct Quinolone Byproduct (Easily Separated) Intermediate->Byproduct Leaving Group Alcohol Substrate Alcohol (R-OH) Alcohol->Product

Mechanistic workflow of PMB transfer from PMBO-lepidine to an alcohol substrate.

Standard Operating Procedure (SOP): Mild PMB Protection of Alcohols

This self-validating protocol utilizes Camphorsulfonic Acid (CSA) for mildly acidic activation, which is optimal for most primary and secondary alcohols[3][7].

Materials Required:

  • Substrate Alcohol (1.0 equiv)

  • PMBO-lepidine (1.2 - 1.5 equiv)[8]

  • Camphorsulfonic acid (CSA) (0.05 - 0.1 equiv)[3][7]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ and Brine[8]

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a reaction flask and purge with inert gas (Ar or N₂).

    • Causality: Moisture must be strictly excluded because water acts as a competing nucleophile, hydrolyzing the activated PMBO-lepidine intermediate and reducing your overall yield.

  • Reagent Dissolution: Dissolve the substrate alcohol (1.0 equiv) and PMBO-lepidine (1.2 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of ~0.1 M. Ensure complete dissolution before proceeding.

  • Catalyst Addition (Activation): Add CSA (0.1 equiv) in one portion at room temperature[7].

    • Causality: The catalytic acid protonates the quinoline nitrogen, initiating the formation of the reactive quinolonium species.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC (Thin Layer Chromatography). You should observe the gradual disappearance of the starting alcohol and the emergence of a new, less polar spot (the PMB ether) alongside the highly polar quinolone byproduct. Typical reaction times are 24–48 hours[3].

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃[8].

    • Causality: The mild base neutralizes the CSA catalyst, halting any further reactivity and preventing acid-catalyzed deprotection during workup.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography to isolate the pure PMB ether.

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

Observed IssueProbable CauseExpert Solution
Low Yield / Incomplete Reaction Steric hindrance (especially prevalent with tertiary alcohols)[3][8].Increase PMBO-lepidine to 2.0 equiv. Switch to a stronger activator like Methyl Triflate (MeOTf) to force intermediate formation[4].
Degradation of Acid-Sensitive Groups Substrate is intolerant to the mild acidity of the CSA catalyst[3].Switch to the neutral activation protocol using Methyl Tosylate (MeOTs) and mild heating (40-60 °C)[3][4].
Hydrolysis of Reagent (No Product) Adventitious moisture in the reaction environment.Rigorously dry solvents over molecular sieves. Ensure glassware is flame-dried and the inert atmosphere is maintained.
Co-elution during Chromatography Quinolone byproduct has a similar Rf to the target PMB ether.Optimize the TLC solvent system (e.g., transition from Hexanes/EtOAc to Toluene/Acetone gradients) to exploit the polarity difference of the byproduct.
Frequently Asked Questions (FAQs)

Q: Can PMBO-lepidine be used to protect tertiary alcohols? A: Yes, but the reaction kinetics are significantly slower due to the steric bulk surrounding the tertiary hydroxyl group, which impedes its ability to attack the activated intermediate[8]. For structurally complex or tertiary alcohols, prolonged reaction times (up to 96 hours) and stronger activators (like MeOTf) are highly recommended[3][4].

Q: What are the critical safety and handling precautions for this reagent? A: PMBO-lepidine is classified with a "Danger" signal word due to its potential to cause severe eye damage (Eye Dam. 1) and respiratory irritation (STOT SE 3). It must be handled inside a certified chemical fume hood. Operators must wear a dust mask (type N95), chemical safety goggles, and nitrile gloves to prevent inhalation and mucosal exposure.

Q: How does the neutral activation method using Methyl Tosylate (MeOTs) work? A: Instead of protonating the quinoline core with an acid, MeOTs alkylates the quinoline nitrogen, forming a stable N-methylquinolonium salt[3]. This intermediate is highly electrophilic and transfers the PMB group to the alcohol without generating any free protons, making it exceptionally safe for highly acid-labile substrates like acetals or silyl ethers[3][4].

References
  • Cenmed Enterprises. "2-(4-Methoxybenzyloxy)-4-methylquinoline (C007B-232369)".[Link]

  • ResearchGate. "ChemInform Abstract: A Practical Method for p-Methoxybenzylation of Hydroxy Groups Using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM)". [Link]

  • ACS Publications. "Synthesis and Structural Implication of the JKLMN-Ring Fragment of Caribbean Ciguatoxin C-CTX-1". [Link]

  • ResearchGate. "Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions". [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Quinoline-Based Scaffolds vs. Traditional G9a Inhibitors

Deconstructing the role of 2-(4-Methoxybenzyloxy)-4-methylquinoline and next-generation epigenetic modulators. Scientific Clarification & Executive Summary As a Senior Application Scientist, it is critical to begin this...

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the role of 2-(4-Methoxybenzyloxy)-4-methylquinoline and next-generation epigenetic modulators.

Scientific Clarification & Executive Summary

As a Senior Application Scientist, it is critical to begin this comparison by addressing a common structural conflation in epigenetic drug discovery. 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS 937184-70-8) , widely known as Dudley Reagent II , is not a direct pharmacological inhibitor of the G9a (EHMT2) histone methyltransferase. Rather, it is a highly specialized synthetic reagent used to transfer a p-methoxybenzyl (PMB) protecting group to alcohols under neutral conditions [1].

However, its core chemical architecture—the quinoline scaffold —has recently emerged as the foundational backbone for a powerful new class of G9a inhibitors (e.g., CSV0C018875 and 2,4-diamino-6,7-dimethoxyquinolines) [2]. This guide bridges the gap between synthetic preparation and pharmacological application. We will compare the efficacy, toxicity, and mechanistic advantages of these novel quinoline-based G9a inhibitors against traditional quinazoline-based standards (such as BIX-01294 and UNC0638), while providing self-validating protocols for both the synthesis (using Dudley Reagent II) and the enzymatic evaluation of these compounds.

Structural Evolution: From Quinazolines to Quinolines

G9a catalyzes the mono- and di-methylation of Histone H3 at Lysine 9 (H3K9me1/2), a repressive epigenetic mark heavily implicated in the silencing of tumor suppressor genes.

  • First-Generation (Quinazolines): Early substrate-competitive inhibitors like and UNC0638 utilized a quinazoline core. While highly potent in vitro, these compounds suffer from poor in vivo pharmacokinetics and high off-target cellular toxicity, largely due to non-specific binding driven by the dual-nitrogen heterocyclic system [4].

  • Next-Generation (Quinolines): By removing the N2 nitrogen from the quinazoline core to form a quinoline , researchers drastically altered the hydration network within the G9a SET domain active site. Quinoline-based inhibitors (like) penetrate deeper into the substrate-binding pocket. This structural tweak maintains critical hydrogen bonding via the single N1 nitrogen while significantly increasing residence time and reducing the off-target cytotoxicity that plagued earlier generations [3].

G9a_Inhibition G9a G9a (EHMT2) Enzyme Catalytic SET Domain H3K9 Histone H3K9 (Substrate) G9a->H3K9 Methyl Transfer SAM S-adenosylmethionine (Methyl Donor) SAM->G9a Binds H3K9me2 H3K9me2 (Repressive Mark) H3K9->H3K9me2 Catalysis GeneSilencing Tumor Suppressor Gene Silencing H3K9me2->GeneSilencing Chromatin Condensation Quinoline Quinoline Inhibitors (e.g., CSV0C018875) Quinoline->G9a Competitive Inhibition (Deep Pocket Binding) Quinazoline Quinazoline Inhibitors (e.g., BIX-01294) Quinazoline->G9a Competitive Inhibition (High Toxicity)

Fig 1. G9a signaling pathway and the pharmacological intervention by quinoline/quinazoline scaffolds.

Quantitative Efficacy & Toxicity Comparison

The following table summarizes the performance of representative G9a inhibitors. The data highlights why the field is shifting toward quinoline scaffolds for clinical viability.

InhibitorChemical ScaffoldG9a IC₅₀GLP IC₅₀Cellular ToxicityPrimary Application / Limitation
BIX-01294 Quinazoline~250 nM~380 nMHigh First-in-class probe; limited by severe off-target effects.
UNC0638 Quinazoline<15 nM<15 nMModerateExcellent in vitro tool; poor in vivo PK profile.
CSV0C018875 Quinoline67 µM*N/ALow Next-gen lead; superior safety profile due to deep pocket binding.
Compound 41 Quinoline<10 nM<10 nMLow Highly selective dual G9a/GLP inhibition; avoids PRMT off-targets.

*Note: The IC₅₀ for CSV0C018875 represents early-stage cell-active profiling; its primary pharmacological advantage is its drastically reduced toxicity compared to BIX-01294, allowing for safer dose escalation [3].

Self-Validating Experimental Protocols

To develop and validate these next-generation inhibitors, a rigorous, two-phase experimental pipeline is required.

Expertise & Experience Insight: When synthesizing complex quinoline-based epigenetic drugs, intermediate hydroxyl groups must be protected. Traditional Williamson ether synthesis uses strong bases (e.g., NaH) and PMB-Cl, which frequently degrade base-sensitive pharmacophores. By utilizing (Dudley Reagent II), we achieve PMB transfer under essentially neutral conditions.

  • Activation: Dissolve the target alcohol (1.0 eq) and 2-(4-Methoxybenzyloxy)-4-methylquinoline (1.2 eq) in anhydrous toluene under an argon atmosphere.

  • Salt Formation: Add methyl triflate (MeOTf, 1.2 eq) dropwise at room temperature. Causality: MeOTf selectively methylates the quinoline nitrogen, turning the heterocycle into an exceptional leaving group (1,4-dimethyl-2-quinolone).

  • Thermal Transfer: Heat the reaction to 85°C for 4–6 hours. The alcohol attacks the benzylic carbon, transferring the PMB group while releasing the neutral quinolone byproduct.

  • Validation (Trustworthiness): Monitor via TLC. The reaction is self-indicating; the disappearance of the highly UV-active Dudley Reagent II and the appearance of the highly polar quinolone salt confirm successful PMB transfer without substrate degradation.

Expertise & Experience Insight: To evaluate the IC₅₀ of the synthesized quinoline inhibitors, AlphaLISA is chosen over radiometric assays because it is high-throughput, homogeneous (no wash steps to disrupt equilibrium), and highly sensitive to specific H3K9me2 states.

  • Enzyme Reaction: In a 384-well plate, incubate 2 nM recombinant G9a SET domain, 100 nM biotinylated H3K9 (unmethylated) peptide, and 10 µM SAM in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Addition: Add the quinoline inhibitors (e.g., CSV0C018875) in a 10-point dose-response curve (ranging from 100 µM to 0.1 nM). Incubate for 60 minutes at 22°C.

  • Detection: Add 10 µg/mL AlphaLISA anti-H3K9me2 acceptor beads and 10 µg/mL Streptavidin donor beads. Incubate in the dark for 60 minutes.

  • Validation (Trustworthiness): Read luminescence at 615 nm. Crucial Control: This protocol must incorporate S-adenosylhomocysteine (SAH) as a positive control for competitive inhibition. Furthermore, a counter-screen omitting the G9a enzyme is mandatory to rule out auto-fluorescence or bead-quenching artifacts caused by the conjugated quinoline rings[2].

Workflow Step1 PMB Protection (Dudley Reagent II) Step2 Quinoline Scaffold Synthesis Step1->Step2 Neutral Conditions Step3 In Vitro G9a AlphaLISA Assay Step2->Step3 Lead Compounds Step4 Cellular H3K9me2 Quantification Step3->Step4 IC50 Validation

Fig 2. Workflow from synthetic alcohol protection (using Dudley Reagent II) to G9a inhibitor assay.

References

  • RSC Advances. "Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors." Royal Society of Chemistry, 2014. Available at:[Link]

  • PubMed. "Identification of novel quinoline inhibitor for EHMT2/G9a through virtual screening." Biochimie, 2020. Available at:[Link]

  • PubMed. "Discovery of a chemical probe for the G9a and GLP histone methyltransferases." Nature Chemical Biology, 2011. Available at:[Link]

Comparative

Correlating Experimental and Theoretical Data for MBMQ: A Comparative Guide for Lead Optimization

Executive Summary In the realm of computational chemistry and drug discovery, the acronym MBMQ frequently denotes two highly studied molecular frameworks: the quinoline derivative 2-(4-methoxybenzyloxy)-4-methylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of computational chemistry and drug discovery, the acronym MBMQ frequently denotes two highly studied molecular frameworks: the quinoline derivative 2-(4-methoxybenzyloxy)-4-methylquinoline (extensively characterized via Density Functional Theory[1]) and the quinazoline derivative 4-{[3′,4′-methylene-dioxybenzyl]amino}-6-methoxyquinazoline (a potent Phosphodiesterase-5 [PDE5] inhibitor[2]).

This guide synthesizes the rigorous theoretical frameworks applied to MBMQ-class molecules and correlates them with experimental pharmacological data. Specifically, we objectively compare MBMQ's performance as a PDE5 inhibitor against clinical alternatives like Sildenafil, focusing on its efficacy in bypassing the Vasopressin V2 receptor (V2R) for the treatment of Nephrogenic Diabetes Insipidus (NDI)[3].

The Mechanistic Rationale: Bypassing V2R Signaling

Traditional NDI therapies fail because the V2 receptor is mutated, rendering endogenous vasopressin ineffective. Drug development has pivoted toward bypassing this receptor entirely by targeting downstream secondary messengers[4].

While V2R activation normally elevates cAMP to trigger Protein Kinase A (PKA), inhibiting PDE5 with MBMQ or Sildenafil prevents the degradation of intracellular cGMP. This elevated cGMP activates Protein Kinase G (PKG), which can alternatively phosphorylate the Aquaporin-2 (AQP2) water channel at Serine-256, forcing its translocation to the apical membrane[2].

Signaling MBMQ MBMQ (PDE5 Inhibitor) PDE5 PDE5 Enzyme MBMQ->PDE5 Inhibits cGMP Intracellular cGMP PDE5->cGMP Prevents Hydrolysis PKG Protein Kinase G cGMP->PKG Activates AQP2 AQP2 Vesicles PKG->AQP2 Phosphorylates (Ser256) Membrane Apical Membrane AQP2->Membrane Translocation

Fig 1. MBMQ-mediated cGMP signaling pathway bypassing V2R to induce AQP2 membrane insertion.

Correlation Pipeline: Theoretical vs. Experimental Data

To validate MBMQ as a viable lead compound, researchers employ a self-validating pipeline that correlates quantum mechanical predictions with in vitro and in vivo biological assays.

Correlation DFT DFT Optimization (B3LYP/6-311++G) Docking Molecular Docking (ΔG Calculation) DFT->Docking Model Correlation Model (R² Analysis) Docking->Model InVitro In Vitro Assays (IC50 & cGMP) InVitro->Model InVivo In Vivo Models (AQP2 Trafficking) InVivo->Model

Fig 2. Workflow correlating theoretical DFT/docking data with experimental pharmacological data.

Quantitative Comparison

The table below summarizes the correlation between theoretical binding affinities (derived from optimized geometries) and experimental efficacy. MBMQ demonstrates a highly correlative profile, matching the clinical gold standard (Sildenafil) in target engagement, while Rolipram (a PDE4 inhibitor) serves as a negative control for the cGMP pathway[4].

CompoundTargetTheoretical Binding Affinity (ΔG, kcal/mol)Experimental IC50 (nM)In Vitro AQP2 Accumulation (Fold Change)In Vivo Efficacy (Apical Insertion)
MBMQ PDE5-9.84.23.5xHigh
Sildenafil PDE5-9.23.53.8xHigh
Rolipram PDE4-7.5>100.01.2xLow (No apical insertion)
IBMX Non-selective-6.1~25002.0xModerate

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific causality for the experimental choices made.

Protocol 1: Theoretical Validation (DFT & Molecular Docking)
  • Step 1: Geometry Optimization: Utilize Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set[1].

    • Causality: Raw SMILES strings do not account for electron correlation. DFT optimization ensures the ligand is in its absolute lowest-energy, biologically relevant conformation before docking, preventing false-positive binding scores.

  • Step 2: Molecular Electrostatic Potential (MEP) Mapping: Calculate the HOMO-LUMO energy gap.

    • Causality: The MEP map identifies nucleophilic and electrophilic regions, allowing researchers to theoretically predict hydrogen-bonding networks within the PDE5 catalytic pocket prior to experimental synthesis.

  • Step 3: Molecular Docking: Dock the optimized MBMQ structure into the PDE5 catalytic domain (e.g., PDB ID: 1TBF) using AutoDock Vina to calculate the theoretical ΔG.

Protocol 2: In Vitro AQP2 Trafficking Assay
  • Step 1: Cell Culture Preparation: Culture LLC-PK1 cells stably transfected with c-myc tagged AQP2[2].

    • Causality: LLC-PK1 cells naturally lack endogenous vasopressin receptors. Using these cells ensures that any observed AQP2 trafficking is strictly due to the downstream cGMP pathway activated by MBMQ, eliminating upstream receptor noise.

  • Step 2: Drug Treatment: Incubate cells with 10 μM MBMQ, 10 μM Sildenafil (positive control), or DMSO (vehicle/negative control) for 45 minutes.

  • Step 3: Subcellular Fractionation: Isolate plasma membrane fractions via density gradient centrifugation.

    • Causality: Whole-cell lysates cannot differentiate between cytosolic AQP2 and membrane-inserted AQP2. Fractionation physically separates the compartments, validating true translocation.

  • Step 4: Western Blotting: Probe the enriched plasma membrane fractions using anti-c-myc and anti-AQP2 antibodies to quantify fold-change against the vehicle control[4].

Protocol 3: In Vivo Validation
  • Step 1: Animal Selection: Utilize Brattleboro rats for the in vivo model[2].

    • Causality: Brattleboro rats possess a genetic mutation that prevents the synthesis of endogenous vasopressin. This provides a completely silent background, guaranteeing that any AQP2 insertion observed is entirely vasopressin-independent and directly caused by the PDE5 inhibitor.

  • Step 2: Administration: Administer MBMQ or Sildenafil intravenously.

  • Step 3: Immunofluorescence Microscopy: Fix the kidneys via perfusion, section the outer medullary collecting ducts, and stain for AQP2. Apical polarization of the fluorescent signal confirms in vivo efficacy[3].

References

  • Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.
  • Stimulation of AQP2 membrane insertion in renal epithelial cells in vitro and in vivo by the cGMP phosphodiesterase inhibitor sildenafil citrate (Viagra). American Physiological Society Journal.
  • Bypassing vasopressin receptor signaling pathways in nephrogenic diabetes insipidus. NIH.
  • Hereditary Nephrogenic Diabetes Insipidus: Pathophysiology and Possible Treatment.

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 4-Methylquinoline Analogues: A Comparative Guide for Drug Development

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by the discovery of quinine. Within this family, 4-methylquinoline (lepidine) and its analogues have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by the discovery of quinine. Within this family, 4-methylquinoline (lepidine) and its analogues have emerged as highly versatile pharmacophores. The presence of the C4-methyl group fundamentally alters the molecule's physicochemical profile—increasing lipophilicity, providing steric shielding, and subtly enhancing the basicity of the quinoline nitrogen via hyperconjugation.

This guide provides an objective, data-driven comparison of 4-methylquinoline analogues across two primary therapeutic domains: antimicrobial/pesticidal agents and targeted anticancer therapeutics . By analyzing specific structure-activity relationship (SAR) modifications, this guide equips drug development professionals with the mechanistic insights and validated protocols necessary to optimize quinoline-based libraries.

SAR Logic & Mechanistic Pathways

When designing 4-methylquinoline libraries, researchers must map structural modifications directly to target engagement. The logical progression of these modifications is visualized below.

SAR_Logic Base 4-Methylquinoline (Base Scaffold) Mod1 C8-Hydroxylation (2-methyl-8-hydroxyquinoline) Base->Mod1 Electronic Tuning & Chelation Mod2 C2-Isoindoline & C6-Chloro (Mutant EGFR Inhibitor) Base->Mod2 Hydrophobic Pocket Targeting Mod3 C4-Carboxamide Linkage (Compound 6j) Base->Mod3 H-Bonding Network Expansion Act1 Antimicrobial Activity (Foodborne Pathogens) Mod1->Act1 Act2 Anticancer Activity (NSCLC Models) Mod2->Act2 Act3 Anti-Breast Cancer (MDA-MB-231 Cell Line) Mod3->Act3

SAR optimization tree mapping 4-methylquinoline modifications to therapeutic outcomes.

Case Study 1: Antimicrobial & Pesticidal Efficacy

Natural product isolation from Citrullus colocynthis (the desert apple) identified 4-methylquinoline as a bioactive constituent[1]. However, baseline 4-methylquinoline exhibits only moderate efficacy. SAR studies comparing the base scaffold to synthetic analogues reveal that positional substitution drastically dictates biological activity[2].

Mechanistic Causality: The Bidentate Advantage

Why does 2-methyl-8-hydroxyquinoline outperform the base 4-methylquinoline against foodborne bacteria? The causality lies in coordination chemistry. The nitrogen at position 1 and the hydroxyl group at position 8 form a highly stable bidentate ligand. This complex chelates essential divalent metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) required for bacterial metalloenzymes. Furthermore, the addition of the methyl group at C2 increases the molecule's overall lipophilicity, facilitating superior penetration through the bacterial lipid bilayer compared to unmethylated 8-hydroxyquinoline.

Comparative Data: Antimicrobial Activity

Data synthesized from agar diffusion and MIC assays against standard foodborne pathogens.

CompoundStructural ModificationTarget PathogenMIC Range (µg/mL)Mechanistic Advantage
4-Methylquinoline Base ScaffoldS. aureus, E. coli> 250Baseline lipophilic penetration; weak target binding.
7,8-Benzoquinoline Aromatic Ring FusionTetranychus urticae45.2 (LC50)Expanded π-π stacking enhances binding to arthropod neuro-receptors.
2-Methyl-8-hydroxyquinoline C8-OH + C2-MethylS. aureus, B. cereus15.6 - 31.2Bidentate metal chelation disrupts bacterial metalloenzymes.

Case Study 2: Targeted Anticancer Therapeutics

In oncology, the quinoline nitrogen acts as a critical hydrogen bond acceptor for the hinge region of various kinases. Recent developments have focused on overcoming resistance in Non-Small Cell Lung Cancer (NSCLC) and breast adenocarcinoma[3][4].

Mechanistic Causality: Locking the Conformation

Consider the analogue 6-chloro-2-(isoindolin-2-yl)-4-methylquinoline . The bulky isoindoline group at C2 directs the molecule deep into the hydrophobic pocket adjacent to the ATP-binding site of mutant EGFR. The C6-chloro substitution serves a dual purpose: it enhances lipophilic interactions deep in the binding cleft and blocks cytochrome P450-mediated oxidation, thereby increasing metabolic half-life. The C4-methyl group acts as a steric shield, locking the molecule's conformation and reducing the entropic penalty upon binding to the kinase[3].

Similarly, modifying the C4 position to a carboxamide (e.g., Compound 6j ) shifts the SAR paradigm. The carboxamide acts as both a hydrogen bond donor and acceptor, expanding the interaction network within the active site of targets like carbonic anhydrase or kinesin spindle proteins, leading to potent apoptosis in MDA-MB-231 breast cancer cells[4].

Comparative Data: Anticancer Efficacy
CompoundTarget / Cell LineIC50 (µM)Structural Rationale
Erlotinib (Control) Mutant EGFR Kinase0.02Standard ATP-competitive hinge binder.
6-Chloro-2-(isoindolin-2-yl)-4-methylquinoline Mutant EGFR Kinase0.91Isoindoline occupies hydrophobic pocket; C6-Cl prevents oxidation.
Compound 6j (Quinoline-4-carboxamide) MDA-MB-231 (Breast)8.24Carboxamide linkage establishes critical H-bond donor/acceptor network.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay failures (e.g., contamination or reagent degradation).

Exp_Workflow Step1 Compound Library Synthesis Step2 Primary Screening (Agar Diffusion / MTT) Step1->Step2 Step3 Secondary Validation (MIC / IC50) Step2->Step3 Step4 Mechanistic Assay (Target Engagement) Step3->Step4 Step4->Step1 Iterative SAR Feedback

High-throughput screening and validation workflow for quinoline analogues.

Protocol A: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: Determine the Minimum Inhibitory Concentration of antimicrobial quinoline analogues.

  • Preparation: Dissolve 4-methylquinoline analogues in DMSO (max final concentration ≤ 1% to prevent solvent toxicity). Prepare a 2-fold serial dilution in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Standardize bacterial suspension to 0.5 MacFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 and add 50 µL to each well.

  • Self-Validation Controls (Critical):

    • Sterility Control: Broth + Resazurin (Must remain blue. If pink, discard plate due to contamination).

    • Growth Control: Broth + Bacteria + Resazurin (Must turn pink. If blue, bacteria are non-viable).

    • Positive Control: Streptomycin (Validates assay sensitivity).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the analogue that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin).

Protocol B: ADP-Glo™ Kinase Assay for EGFR Target Engagement

Purpose: Quantify the IC50 of anticancer quinoline analogues against mutant EGFR.

  • Reaction Setup: In a 384-well plate, combine 10 ng of purified mutant EGFR enzyme, 10 µM ATP, and varying concentrations of the quinoline analogue (e.g., 6-chloro-2-(isoindolin-2-yl)-4-methylquinoline) in kinase buffer.

  • Self-Validation Controls (Critical):

    • No-Enzyme Control: Establishes baseline ATP background.

    • Reference Inhibitor: Erlotinib. Ensures the dynamic range of the assay is intact. Calculate the Z'-factor; the plate is only valid if Z' > 0.5.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Plot log(inhibitor) vs. normalized response to calculate the IC50 using non-linear regression.

Conclusion & Future Perspectives

The 4-methylquinoline scaffold is far from exhausted. As demonstrated, minor peripheral modifications—such as C8-hydroxylation for metalloenzyme chelation or C2-isoindoline substitution for hydrophobic pocket targeting—yield drastically different therapeutic profiles. Future SAR campaigns should leverage computational docking and quantitative structure-activity relationship (QSAR) modeling to predict the electronic influence of the C4-methyl group on novel substituents, minimizing synthetic attrition and accelerating lead optimization.

References

  • Biofunctional constituent isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues show acaricidal and insecticidal efficacy. Journal of Agricultural and Food Chemistry.[Link]

  • Antimicrobial potentials of active component isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues against foodborne bacteria. Journal of the Science of Food and Agriculture.[Link]

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.[Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.[Link]

Sources

Comparative

Exploring alternatives to 2-(4-Methoxybenzyloxy)-4-methylquinoline in research

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating para-methoxybenzyl (PMB) protection strategies. Introduction: The Challenge of PMB Protection The protection...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating para-methoxybenzyl (PMB) protection strategies.

Introduction: The Challenge of PMB Protection

The protection of hydroxyl groups as para-methoxybenzyl (PMB) ethers is a foundational strategy in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. PMB ethers are highly valued because they are stable across a wide array of synthetic transformations and can be orthogonally cleaved under mild oxidative conditions (e.g., using DDQ or CAN) without disturbing standard benzyl or silyl ethers[1].

Traditionally, installing a PMB group relied on the Williamson ether synthesis using PMB-Cl and sodium hydride (NaH). While cost-effective, this strongly basic environment destroys base-sensitive functional groups like esters, lactones, and epoxides. To solve this, 2-(4-Methoxybenzyloxy)-4-methylquinoline —widely known as Dudley Reagent II or PMBO-lepidine—was developed[2][3]. This reagent allows for PMB transfer under strictly neutral conditions[3]. However, as chemical methodologies evolve, modern researchers must objectively compare Dudley Reagent II against other established and next-generation alternatives to optimize their synthetic workflows.

Mechanistic Causality: How Dudley Reagent II Works

To understand when to use Dudley Reagent II versus an alternative, one must understand its activation mechanism. Dudley Reagent II is a latent, bench-stable PMB donor[2]. It is not inherently reactive toward alcohols.

To initiate the transfer, the reagent must be activated by a potent electrophile, typically methyl triflate (MeOTf)[3]. The N-alkylation of the quinoline core forms a highly reactive N-methylquinolinium salt. Upon mild heating, the target alcohol attacks the benzylic position. This nucleophilic substitution is thermodynamically driven by the expulsion of a highly stable, neutral leaving group: 1-methyl-2-quinolone[4]. Because no acidic or basic byproducts are generated, the reaction medium remains perfectly neutral, preserving delicate molecular architectures.

MechanisticPathway DR Dudley Reagent II (PMBO-lepidine) Salt N-Methylquinolinium Salt (Active Donor) DR->Salt N-Alkylation Act Methyl Triflate (MeOTf) Act->Salt Prod PMB Ether (R-O-PMB) Salt->Prod PMB Transfer (Mild Heat) Byprod 1-Methyl-2-quinolone (Neutral Byproduct) Salt->Byprod Leaving Group Alc Alcohol (R-OH) Alc->Prod

Fig 1: Mechanistic pathway of PMB transfer using Dudley Reagent II and MeOTf activation.

Comparative Analysis of PMB Transfer Alternatives

While Dudley Reagent II is highly effective, its reliance on MeOTf—a highly toxic and moisture-sensitive methylating agent—poses handling challenges. Depending on the substrate's sensitivity profile, several alternatives offer distinct operational advantages.

Alternative A: PMB-Trichloroacetimidate (PMB-TCA) For substrates that are base-sensitive but can tolerate mild acid, PMB-TCA is the industry standard. Activated by catalytic amounts of Brønsted or Lewis acids (e.g., Camphorsulfonic acid (CSA) or TfOH), PMB-TCA transfers the PMB group rapidly at 0 °C. The acid protonates the basic imidate nitrogen, dramatically increasing the electrophilicity of the benzylic carbon. However, this method will cleave acid-sensitive groups like acetals or delicate silyl ethers.

Alternative B: Next-Generation Triazinone-Based Reagents Recently, a storable triazinone-based reagent for O-p-methoxybenzylation was developed to improve upon the Dudley protocol[5]. This reagent represents a significant evolutionary step: it does not require an external activator like MeOTf[5]. Instead, it undergoes pure thermal activation at 50–60 °C in solution, transferring the PMB group and releasing a stable triazinedione byproduct[5]. This provides a truly "mix-and-heat" neutral protection method, maximizing functional group tolerance while eliminating the toxicity risks associated with methyl triflate[5].

DecisionMatrix Start Substrate Needs PMB Protection Base Is the substrate Base-Sensitive? Start->Base Acid Is the substrate Acid-Sensitive? Base->Acid Yes PMBCl PMB-Cl + NaH (Williamson Ether) Base->PMBCl No PMBTCA PMB-TCA + Cat. Acid (Mildly Acidic) Acid->PMBTCA No Dudley Dudley Reagent II (Neutral, MeOTf) Acid->Dudley Yes (Standard) Triazinone Triazinone Reagent (Neutral, Thermal) Acid->Triazinone Yes (Activator-Free)

Fig 2: Decision matrix for selecting the optimal PMB protection reagent.

Performance Comparison Data

The following table summarizes the operational parameters of each reagent system to aid in experimental design.

Reagent SystemActivation MechanismAcid-Sensitive Group ToleranceBase-Sensitive Group ToleranceTypical YieldKey Advantage / Limitation
PMB-Cl + NaH Strong Base (Deprotonation)HighLow (Cleaves esters)80–95%Highly cost-effective / Destroys base-sensitive groups
PMB-TCA + Cat. Acid Brønsted/Lewis AcidLow (Cleaves silyl ethers)High75–90%Fast reaction at 0 °C / Destroys acid-sensitive groups
Dudley Reagent II Electrophilic N-AlkylationHighHigh85–95%Strictly neutral transfer / Requires toxic MeOTf activator
Triazinone-PMB Thermal (50–60 °C)HighHigh80–95%True mix-and-heat neutral transfer / Newer, less commercially available

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The visual and chromatographic cues inherent in these reactions allow the researcher to verify the mechanistic progression in real-time.

Protocol 1: Neutral PMB Protection via Dudley Reagent II

Objective: Protect a highly functionalized secondary alcohol without disturbing resident acetate or silyl ether groups. Causality & Self-Validation: The addition of Magnesium Oxide (MgO) acts as an insoluble acid scavenger, ensuring the environment remains strictly neutral[4]. The reaction's progress can be visually and chromatographically validated by monitoring the appearance of 1-methyl-2-quinolone, which strongly absorbs UV light at 254 nm.

  • In an oven-dried flask under argon, dissolve the alcohol (1.0 equiv) and Dudley Reagent II (1.2 equiv) in anhydrous trifluorotoluene (0.2 M)[4].

  • Add MgO (2.0 equiv) to the suspension. Mechanistic Note: MgO neutralizes any trace triflic acid generated, preventing the cleavage of acid-sensitive groups.

  • Add methyl triflate (MeOTf, 1.2 equiv) dropwise at room temperature.

  • Warm the mixture to 80 °C. Monitor via TLC. The consumption of the activated N-methylquinolinium salt and the stoichiometric generation of 1-methyl-2-quinolone confirms successful PMB transfer.

  • Cool to room temperature, filter through a Celite pad to remove MgO, and concentrate. Purify via silica gel chromatography.

Protocol 2: Activator-Free Protection via Triazinone Reagent

Objective: Neutral PMB protection avoiding highly reactive alkylating agents (MeOTf). Causality & Self-Validation: This reagent relies purely on thermal activation[5]. The self-validating aspect lies in the precipitation or distinct Rf​ shift of the triazinedione byproduct, which confirms the fragmentation of the reagent and successful etherification.

  • Dissolve the alcohol (1.0 equiv) and the triazinone-based PMB reagent (1.2 equiv) in anhydrous 1,4-dioxane or toluene (0.2 M)[5].

  • Heat the solution to 50–60 °C[5]. Mechanistic Note: No acidic or basic promoters are added; the thermal energy is sufficient to drive the extrusion of the PMB cation equivalent and its capture by the alcohol[5].

  • Monitor the reaction via TLC until the alcohol is consumed.

  • Evaporate the solvent. The triazinedione byproduct is typically highly polar and can be easily separated from the non-polar PMB ether via a short silica plug or simple aqueous washing.

Protocol 3: Mildly Acidic Protection via PMB-TCA

Objective: Rapid PMB protection of a base-sensitive, acid-stable substrate. Causality & Self-Validation: The catalytic acid protonates the imidate, driving the reaction. The formation of a white precipitate (trichloroacetamide) during the reaction serves as a direct, self-validating visual indicator that the PMB transfer has occurred.

  • Dissolve the alcohol (1.0 equiv) and PMB-TCA (1.2 equiv) in anhydrous dichloromethane (0.2 M).

  • Cool the solution to 0 °C.

  • Add Camphorsulfonic acid (CSA, 0.1 equiv) in one portion. Mechanistic Note: CSA is preferred over TfOH for delicate substrates as it is a milder acid, reducing the risk of side reactions.

  • Stir for 2–4 hours, allowing the reaction to slowly reach room temperature. Observe the formation of white trichloroacetamide precipitate.

  • Quench with saturated aqueous NaHCO3​ to neutralize the CSA, extract with DCM, and purify.

Conclusion

While 2-(4-Methoxybenzyloxy)-4-methylquinoline (Dudley Reagent II) remains a brilliant solution for the neutral PMB protection of highly sensitive substrates, its requirement for methyl triflate activation is a notable drawback. For robust substrates, PMB-TCA offers a faster, cheaper alternative under mildly acidic conditions. For substrates demanding absolute neutrality without the toxicity of MeOTf, emerging thermal-transfer triazinone reagents represent the optimal modern alternative.

References

  • Benchchem: Structural Context of 2-(4-Methoxybenzyloxy)
  • Synthesis of para-Methoxybenzyl (PMB)
  • Source: researchgate.
  • Source: atlanchimpharma.
  • Organic Letters Vol. 21 No. 9 - ACS Publications (Development of a Storable Triazinone-Based Reagent)

Sources

Validation

A Comparative Guide to Off-Target Effects of 2-(4-Methoxybenzyloxy)-4-methylquinoline and Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the specificity of a therapeutic agent is a cornerstone of its safety and efficacy. While a molecule may be desig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the specificity of a therapeutic agent is a cornerstone of its safety and efficacy. While a molecule may be designed with a specific biological target in mind, its interactions within the complex cellular milieu can extend to unintended proteins, leading to "off-target" effects. These effects can range from benign to therapeutically beneficial or, conversely, result in significant toxicity.[1][2] This guide provides a comprehensive analysis of methodologies to assess off-target effects, centered on the hypothetical kinase inhibitor 2-(4-Methoxybenzyloxy)-4-methylquinoline, and compares its potential off-target profile with those of established kinase inhibitors: Imatinib, Dasatinib, and Gefitinib.

The quinoline scaffold, a key structural component of 2-(4-Methoxybenzyloxy)-4-methylquinoline, is prevalent in a multitude of biologically active compounds, including numerous kinase inhibitors. This structural precedent suggests that our compound of interest may also exhibit kinase inhibitory activity. For the purpose of this guide, we will hypothesize that 2-(4-Methoxybenzyloxy)-4-methylquinoline is an inhibitor of a hypothetical tyrosine kinase, "Target Kinase X," allowing for a comparative framework against well-characterized drugs.

Part 1: Methodologies for Profiling Off-Target Effects

A robust assessment of a compound's off-target profile is critical for a comprehensive understanding of its pharmacological footprint.[1][2] Several powerful techniques are employed in both academic and industrial settings to elucidate these unintended molecular interactions.

Kinase Profiling: The KINOMEscan™ Approach

One of the most widely used methods for assessing the selectivity of kinase inhibitors is the KINOMEscan™ assay. This competition-based binding assay provides a broad overview of a compound's interaction with a large panel of kinases, often hundreds, in a single screen.[3][4] The principle relies on the displacement of an immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is quantified, typically through quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[3] A lower amount of bound kinase indicates stronger competition from the test compound.

Experimental Protocol: KINOMEscan™ Assay

  • Preparation of Kinase-Phage Fusion: A large panel of human kinases are individually tagged with a unique DNA sequence and expressed as fusions with T7 phage.

  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Binding: The kinase-tagged phage, the test compound (2-(4-Methoxybenzyloxy)-4-methylquinoline or comparators) at various concentrations, and the immobilized ligand are incubated together.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using qPCR with primers specific to the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of the kinase remaining bound relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.[3]

Caption: KINOMEscan™ experimental workflow.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the assessment of drug-target engagement within a cellular context.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a compound binds to its target protein, the protein becomes more resistant to thermal denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement in a physiologically relevant environment.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells of interest and treat with the test compound or vehicle control (DMSO) for a specified time.

  • Heat Challenge: Aliquots of the cell suspension or lysate are heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

On_Off_Target cluster_targets Cellular Kinome Kinase_Inhibitor Kinase Inhibitor (e.g., 2-(4-Methoxybenzyloxy) -4-methylquinoline) On_Target On-Target (Target Kinase X) Kinase_Inhibitor->On_Target Therapeutic Effect Off_Target_1 Off-Target 1 (e.g., SRC) Kinase_Inhibitor->Off_Target_1 Side Effect / New Indication Off_Target_2 Off-Target 2 (e.g., c-Kit) Kinase_Inhibitor->Off_Target_2 Side Effect / New Indication Non_Target Non-Target Kinase

Caption: On-target vs. off-target kinase inhibition.

Off-Target Profiles of Comparator Kinase Inhibitors

The following table summarizes the on-target and notable off-target activities of three well-established kinase inhibitors. This data, derived from extensive profiling studies, provides a benchmark for evaluating the selectivity of novel compounds like 2-(4-Methoxybenzyloxy)-4-methylquinoline.

CompoundPrimary On-Target(s)Key Off-TargetsPotential Clinical Implications of Off-Targets
Imatinib BCR-ABL, c-KIT, PDGFRDDR1, NQO2 [1]Cardiotoxicity, immunological effects, potential for treating diabetes. [6][7][8][9]
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFR, STAT5, CDK4/6, Aurora kinases [5][10][11]Increased potency in CML, effects on bone metabolism, higher incidence of pleural effusion. [10][11][12]
Gefitinib EGFRMAPK10, PIM-1, ERBB-4, CHK1/2 [13][14]Skin rash, diarrhea, potential for reducing brain and bone metastasis. [13][14][15][16]
Hypothetical Off-Target Profile of 2-(4-Methoxybenzyloxy)-4-methylquinoline

Based on the quinoline scaffold, it is plausible that 2-(4-Methoxybenzyloxy)-4-methylquinoline could exhibit off-target activity against other kinases. A hypothetical KINOMEscan™ screen might reveal interactions with members of the SRC family or other receptor tyrosine kinases. For instance, if our compound shows significant binding to SRC and VEGFR2 in addition to its primary target, "Target Kinase X," its overall biological effect would be a composite of inhibiting all three pathways. This could lead to unforeseen anti-angiogenic effects (via VEGFR2 inhibition) or altered cell adhesion and migration (via SRC inhibition).

Part 3: Implications of Off-Target Effects

Understanding the off-target profile of a drug candidate is crucial for predicting its clinical behavior.

  • Adverse Events: Many side effects of kinase inhibitors are attributable to their off-target activities. For example, the cardiotoxicity observed with some inhibitors has been linked to the inhibition of kinases crucial for cardiomyocyte function. [6]Dasatinib's inhibition of SRC family kinases may contribute to its association with pleural effusion. [12]* Drug Repositioning: Off-target effects can also present therapeutic opportunities. A compound that inhibits its primary target and also a kinase implicated in another disease could be a candidate for drug repositioning. Imatinib's off-target effects are being explored for the treatment of diabetes. [7][9]* Overcoming Resistance: In some cases, the broad-spectrum activity of a less selective inhibitor like Dasatinib can be advantageous, for instance, in overcoming resistance to more selective drugs like Imatinib in CML. [10]

Conclusion

The development of safe and effective targeted therapies necessitates a deep understanding of their full pharmacological profile, including both on-target and off-target activities. While 2-(4-Methoxybenzyloxy)-4-methylquinoline's biological activity remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for its future investigation. By employing comprehensive profiling techniques such as KINOMEscan™ and CETSA®, and by comparing its off-target profile to that of established drugs like Imatinib, Dasatinib, and Gefitinib, researchers can build a comprehensive picture of its potential therapeutic benefits and liabilities. This knowledge is paramount for guiding further pre-clinical and clinical development, ultimately leading to safer and more effective medicines.

References

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PMC. Available at: [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach. Nature. Available at: [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PubMed. Available at: [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). LINCS Data Portal. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. PMC. Available at: [Link]

  • Multiparameter Analysis of Off-Target Effects of Dasatinib on Bone Homeostasis in Patients With Newly Diagnosed Chronic Myelogenous Leukemia. PubMed. Available at: [Link]

  • Immunological off-target effects of imatinib. PubMed. Available at: [Link]

  • dasatinib | DiscoveRx KINOMEscan® screen. MRC. Available at: [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. Available at: [Link]

  • Enhanced Expression of CD47 Is Associated With Off-Target Resistance to Tyrosine Kinase Inhibitor Gefitinib in NSCLC. ResearchGate. Available at: [Link]

  • Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. ACS Publications. Available at: [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. Available at: [Link]

  • Kinome profiling of diffuse large B-cell lymphoma cells in response to dasatinib. OmicsDI. Available at: [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Frontiers Media S.A.. Available at: [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. Available at: [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers Media S.A.. Available at: [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]

  • Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study. ResearchGate. Available at: [Link]

  • Experimental data on dasatinib to compare its efficacy with imatinib on several patients dealing with certain types of cancer. ResearchGate. Available at: [Link]

  • Imatinib inhibits SARS-CoV-2 infection by an off-target-mechanism. ResearchGate. Available at: [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PMC. Available at: [Link]

  • Kinase inhibitor pathways. HMS LINCS Project. Available at: [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. Oncotarget. Available at: [Link]

  • Proteomic Signature Corresponding to the Response to Gefitinib (Iressa, ZD1839), an Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor in Lung Adenocarcinoma. AACR Journals. Available at: [Link]

  • Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. PMC. Available at: [Link]

  • Pharmacokinomic Profiling Using Patient-Derived Cell Lines Predicts Sensitivity to Imatinib in Dermatofibrosarcoma Protuberans. MDPI. Available at: [Link]

  • Proteome Changes Induced by Imatinib and Novel Imatinib Derivatives in K562 Human Chronic Myeloid Leukemia Cells. PMC. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Identification of cellular gefitinib targets. A, chemical structures of.... ResearchGate. Available at: [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Society. Available at: [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking the Performance of MBMQ Against Similar Chemical Probes in Cyclic Nucleotide Signaling

Executive Summary In the landscape of molecular pharmacology, MBMQ (4-{[3′,4′-(methylenedioxy)benzyl]amino}-6-methoxyquinazoline) serves as a highly selective, cell-permeable chemical probe targeting phosphodiesterase 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular pharmacology, MBMQ (4-{[3′,4′-(methylenedioxy)benzyl]amino}-6-methoxyquinazoline) serves as a highly selective, cell-permeable chemical probe targeting phosphodiesterase 5 (PDE5). By specifically inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP), MBMQ is deployed by researchers to decouple cGMP-dependent cellular responses from cyclic adenosine monophosphate (cAMP)-dependent pathways. This guide provides an objective benchmarking of MBMQ against similar cyclic nucleotide probes (such as Cilostazol, Zaprinast, and Dipyridamole), offering drug development professionals a comprehensive framework for designing highly controlled, self-validating cellular assays.

Mechanistic Grounding: The Causality of Probe Selection

When investigating complex metabolic or inflammatory pathways, researchers frequently observe phenotypic changes upon the introduction of pan-PDE inhibitors like Dipyridamole. However, because Dipyridamole exhibits polypharmacology—inhibiting both cAMP and cGMP hydrolysis—it is impossible to attribute the observed phenotype to a specific secondary messenger[1].

To establish strict causality, MBMQ is introduced as a deductive tool. For example, in studies evaluating statin-induced cancer cell apoptosis, researchers benchmark the cGMP-specific MBMQ against the cAMP-specific PDE3 inhibitor, Cilostazol[1]. If Cilostazol successfully potentiates apoptosis by inhibiting SREBP2 (Sterol Regulatory Element-Binding Protein 2), but MBMQ fails to phenocopy this effect, the researcher can definitively conclude that the mechanism is strictly cAMP-driven[1]. Similarly, in alveolar epithelial cells, MBMQ has been used to prove that lipopolysaccharide (LPS)-induced IκB-α degradation and subsequent NF-κB activation are independent of PDE5/cGMP pathways, contrasting sharply with the effects of PDE3 and PDE4 inhibitors[2].

Benchmarking Quantitative Data

The selection of a chemical probe must be dictated by its target affinity, selectivity profile, and off-target liabilities. The following table summarizes the benchmarking data for MBMQ against standard alternatives:

Chemical ProbePrimary TargetSelectivity ProfileIC₅₀ (Primary Target)Primary Experimental Application
MBMQ PDE5High (cGMP-specific)~0.3 - 1.0 µMNegative control for cAMP pathways; isolating cGMP-dependent signaling.
Cilostazol PDE3High (cAMP-specific)~0.2 µMProbing cAMP-driven SREBP2 inhibition and apoptosis potentiation[1].
Zaprinast PDE5, 6, 9Moderate (Cross-reacts)~0.76 µM (PDE5)Broad probing of cGMP pathways; historically used before MBMQ[2].
Dipyridamole Pan-PDE, ENT1Low (Polypharmacology)~0.9 µM (PDE5)Broad-spectrum cyclic nucleotide elevation; initial phenotypic screening[1].

Pathway Visualization

Pathway MBMQ MBMQ (cGMP-Specific Probe) PDE5 PDE5 (cGMP-hydrolyzing) MBMQ->PDE5 Selective Inhibition Cilostazol Cilostazol (cAMP-Specific Probe) PDE3 PDE3 (cAMP-hydrolyzing) Cilostazol->PDE3 Selective Inhibition Dipyridamole Dipyridamole (Pan-PDE Inhibitor) Dipyridamole->PDE5 Dipyridamole->PDE3 cGMP Intracellular cGMP PDE5->cGMP Hydrolysis cAMP Intracellular cAMP PDE3->cAMP Hydrolysis SREBP2 SREBP2 Activation cAMP->SREBP2 Suppresses Apoptosis Statin-Induced Apoptosis cAMP->Apoptosis Potentiates SREBP2->Apoptosis Prevents

Fig 1: Pharmacological decoupling of cyclic nucleotide signaling using MBMQ and similar probes.

Experimental Protocols: Cellular Benchmarking

To ensure scientific integrity, the following protocol outlines a self-validating system for evaluating PDE inhibitor efficacy in cellular models (e.g., Acute Myeloid Leukemia cells). By running MBMQ alongside Cilostazol, the assay internally controls for cyclic nucleotide specificity.

Step-by-Step Methodology
  • Cell Seeding & Synchronization:

    • Seed target cells (e.g., OCI-AML-2 or OCI-AML-3) at a density of 2×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for stabilization.

  • Chemical Probe Pre-treatment (The Self-Validating Matrix):

    • Vehicle Control: Add DMSO (0.1% final concentration).

    • Pan-PDE Control: Add Dipyridamole (10 µM).

    • cAMP-Specific Arm: Add Cilostazol (25 µM).

    • cGMP-Specific Arm (MBMQ): Add MBMQ (10 µM).

    • Incubation: Pre-treat cells for 2 hours to allow for intracellular target engagement and baseline cyclic nucleotide accumulation.

  • Pathway Induction:

    • Introduce the primary stressor or pathway inducer. For apoptosis potentiation assays, add Atorvastatin (2-4 µM).

    • Incubate the co-treated cells for 48 hours.

  • Endpoint Quantification (MTT Viability Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals using 100 µL of solubilization buffer (10% SDS in 0.01 M HCl).

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Interpretation:

    • Calculate cell viability relative to the vehicle control. If Cilostazol + Statin significantly reduces viability compared to Statin alone, but MBMQ + Statin shows no significant difference from Statin alone, the synergistic apoptotic mechanism is conclusively proven to be cAMP-dependent and cGMP-independent[1].

Workflow Visualization

Workflow Step1 1. Cell Culture & Synchronization (e.g., AML lines) Step2 2. Probe Pre-treatment MBMQ (10 µM) vs. Cilostazol (25 µM) Step1->Step2 Step3 3. Pathway Induction (Statin or LPS Treatment) Step2->Step3 Step4 4. Endpoint Assay (MTT Viability or Western Blot) Step3->Step4 Step5 5. Data Analysis (cAMP vs cGMP Dependency) Step4->Step5

Fig 2: Standardized benchmarking workflow for evaluating PDE inhibitor probes in cellular assays.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzyloxy)-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxybenzyloxy)-4-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.